Iron diperchlorate
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMJXZQTNRXGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890732 | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexahydrate: Light green odorless crystals; [MSDSonline] | |
| Record name | Ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13933-23-8 | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Iron Perchlorate Compounds
Synthesis of Iron(II) Perchlorate (B79767) Complexes
The creation of iron(II) perchlorate complexes is a cornerstone of modern coordination chemistry, providing a pathway to a multitude of compounds with diverse structural and electronic properties. These syntheses can be achieved through direct reactions or, more commonly, through the introduction of specific ligands that coordinate to the iron(II) center.
The most straightforward method for producing iron(II) perchlorate is through the direct reaction of iron metal with dilute perchloric acid. wikipedia.org This reaction yields the hexahydrated form of the salt, Fe(ClO₄)₂·6H₂O, which precipitates as green, water-soluble crystals upon evaporation of the solution. wikipedia.org The chemical equation for this process is:
Fe + 2 HClO₄ + 6 H₂O → Fe(ClO₄)₂·6H₂O + H₂ wikipedia.org
While the perchlorate anion is a strong oxidant and the ferrous cation is a reductant, the hydrated salt is kinetically stable in the absence of atmospheric oxygen. wikipedia.org The high activation energy required for the electron transfer between the Fe²⁺ and ClO₄⁻ ions prevents a spontaneous redox reaction. wikipedia.org The resulting product consists of discrete hexaaquoiron(II) cations, [Fe(H₂O)₆]²⁺, and perchlorate anions. wikipedia.org
The versatility of iron(II) chemistry is showcased in the synthesis of its coordination complexes. By introducing specific organic ligands, chemists can assemble complex cations where the iron(II) ion is coordinated to various donor atoms, with the perchlorate ions serving as counter-anions.
Iron(II) carbohydrazide (B1668358) perchlorate, Fe(CHZ)₃₂, is an energetic coordination compound synthesized from iron(II) perchlorate and carbohydrazide (CHZ). bibliotekanauki.plicm.edu.pl In a typical synthesis, the central Fe(II) ion coordinates with three bidentate carbohydrazide ligands. bibliotekanauki.pl Each carbohydrazide molecule binds to the iron center through a carbonyl oxygen atom and an amino nitrogen atom, resulting in a six-coordinated complex cation. bibliotekanauki.pl Some synthetic procedures may start with iron(III) salts; in these cases, the carbohydrazide ligand also acts as a reducing agent, converting Fe(III) to Fe(II), which then forms the final complex. sciencemadness.org The resulting product, also known as FCP, is a lead-free energetic material. bibliotekanauki.plicm.edu.pl
Table 1: Synthesis of Iron(II) Carbohydrazide Perchlorate
| Reactant 1 | Reactant 2 | Product Formula | Ligand Donor Atoms |
|---|
The intensely colored complex, tris(1,10-phenanthroline)iron(II) perchlorate, Fe(phen)₃₂, is a classic example of an iron(II) coordination compound. One documented synthesis involved the reaction of dipicolinic acid, 1,10-phenanthroline (B135089), and iron(III) perchlorate hexahydrate in an ethanol (B145695) solution. jst.go.jp In this instance, the iron(III) is reduced to iron(II) to form the stable tris(1,10-phenanthroline)iron(II) cation. jst.go.jp Single crystals of the complex have been grown by allowing the sealed reaction mixture to stand for two weeks. jst.go.jp The complex cation features an iron(II) center coordinated to three bidentate 1,10-phenanthroline ligands.
Table 2: Synthesis of Tris(1,10-phenanthroline)iron(II) Perchlorate
| Iron Source | Ligand | Solvent | Product Formula |
|---|
The synthesis of bis(2,2':6',2"-terpyridine)iron(II) bis(perchlorate) hydrate (B1144303), Fe(tpy)₂₂·H₂O, results in a complex where the iron(II) ion is coordinated by two tridentate terpyridine (tpy) ligands. publish.csiro.auresearchgate.net The crystal structure of this compound has been determined by single-crystal X-ray diffractometry. researchgate.net The cation, [Fe(tpy)₂]²⁺, exhibits a distorted octahedral geometry. researchgate.net The synthesis involves the reaction of an iron(II) salt, such as iron(II) perchlorate, with two equivalents of the 2,2':6',2"-terpyridine ligand in a suitable solvent.
Table 3: Characterization of Bis(2,2':6',2"-terpyridine)iron(II) Bis(perchlorate) Hydrate
| Property | Value |
|---|---|
| Formula | Fe(tpy)₂₂·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Cation Geometry | Distorted Octahedral |
| Anions | Two Perchlorate (ClO₄⁻) |
The octacoordinated complex, tetrakis(1,8-naphthyridine)iron(II) perchlorate, Fe(napy)₄₂, is part of a series of first-row transition metal complexes synthesized with the 1,8-naphthyridine (B1210474) (napy) ligand. tandfonline.comtandfonline.com The synthesis was reported by Hendricker and Bodner. tandfonline.comtandfonline.com The preparation involves the reaction of an iron(II) perchlorate salt with four equivalents of the 1,8-naphthyridine ligand. tandfonline.com Bright-red, prismatic crystals of the complex suitable for X-ray diffraction have been grown by recrystallization from methanol (B129727). tandfonline.com The coordination polyhedron around the iron(II) center is a distorted dodecahedron, a geometry influenced by the rigid, planar nature of the bidentate naphthyridine ligand. tandfonline.comtandfonline.com
Table 4: Synthesis and Structure of Tetrakis(1,8-naphthyridine)Iron(II) Perchlorate
| Reactant 1 | Reactant 2 | Solvent for Recrystallization | Coordination Number | Geometry |
|---|
Ligand-Assisted Synthetic Approaches to Specific Iron(II) Perchlorate Complexes
Preparation of Bis(2,2':6',2"-terpyridine)iron(II) Bis(perchlorate) Hydrate
Synthesis of Iron(III) Perchlorate Compounds
The synthesis of iron(III) perchlorate, a compound of interest in various chemical applications, can be achieved through several distinct methodologies. These methods range from direct acid-base reactions to the formation of complex coordination compounds with specific organic ligands. The choice of synthetic route often depends on the desired final product, whether it be a simple hydrated salt or a more complex molecular structure.
One of the fundamental methods for preparing iron(III) perchlorate involves the reaction of a hydrated form of iron(III) oxide with perchloric acid. chemicalbook.com This acid-base reaction yields a solution from which hydrated crystals of iron(III) perchlorate can be obtained. The process typically involves dissolving hydrous iron(III) oxide in perchloric acid, leading to the formation of the pale pink decahydrate (B1171855), Fe(ClO₄)₃·10H₂O, upon crystallization. chemicalbook.com An alternative, though reportedly less satisfactory, approach involves the use of iron(III) hydroxide (B78521), which is mixed with perchloric acid. researchgate.net
It is also possible to synthesize iron(III) perchlorate by reacting iron(III) chloride with 70% perchloric acid. The mixture is heated to near saturation and then cooled, causing iron(III) perchlorate to separate out. Subsequent recrystallization from a dilute perchloric acid solution yields the nonahydrate form.
The crystallization of iron(III) perchlorate from aqueous solutions is a key method for obtaining various hydrated forms of the salt. The specific hydrate phase that crystallizes is dependent on the conditions, particularly the temperature. For instance, the nonahydrate, Fe(H₂O)₆₃·3H₂O, can be crystallized from aqueous solutions at low temperatures. nih.goviucr.orgnih.gov This particular hydrate consists of hexa-aquoiron(III) octahedra, perchlorate anions, and additional non-coordinating water molecules that form a second hydrogen-bonded coordination sphere around the cation. nih.goviucr.orgiucr.org
The preparation of iron(III) perchlorate nonahydrate has been specifically achieved by crystallizing it from a 54.41 wt% aqueous solution of Fe(ClO₄)₃ at a thermostated temperature of 263 K over two days. iucr.orgnih.gov The resulting crystals are noted to be stable in their saturated solution for at least four weeks. iucr.orgnih.gov The decahydrate, Fe(ClO₄)₃·10H₂O, can be crystallized from solutions of hydrous iron(III) oxide in perchloric acid. chemicalbook.com This decahydrate can then be converted to the hexahydrate upon standing over phosphorus pentoxide. chemicalbook.com Crystallization from solution at temperatures above 42°C is reported to yield a 9-hydrate. chemicalbook.com
The crystal structure of the nonahydrate has been determined by single-crystal X-ray diffraction. researchgate.net It crystallizes in the trigonal crystal system with a structure containing two independent [Fe(H₂O)₆]³⁺ complex cations. researchgate.net
Table 1: Crystallization Conditions and Resulting Hydrate Phases of Iron(III) Perchlorate
| Starting Materials | Crystallization Conditions | Hydrate Phase Obtained | Reference |
| Hydrous Iron(III) Oxide, Perchloric Acid | Not specified | Decahydrate (Fe(ClO₄)₃·10H₂O) | chemicalbook.com |
| Iron(III) Perchlorate Decahydrate | Standing over P₂O₅ | Hexahydrate | chemicalbook.com |
| Iron(III) Perchlorate Solution | Above 42°C | Nonahydrate | chemicalbook.com |
| 54.41 wt% Fe(ClO₄)₃ Aqueous Solution | 263 K for 2 days | Nonahydrate (Fe(H₂O)₆₃·3H₂O) | iucr.orgnih.gov |
The synthesis of specific iron(III) perchlorate complexes, such as aquo(octaethylporphinato)iron(III) perchlorate, ([Fe(OEP)(H₂O)]ClO₄), involves more targeted synthetic strategies. This five-coordinate complex is produced through the acid treatment of the corresponding μ-oxo bridged dimer, (μ-oxo)(octaethylporphinato)iron(III). researchgate.net This method demonstrates the utility of precursor complexes in accessing specific iron(III) perchlorate species. The synthesis and characterization of this compound have been detailed in the chemical literature. ucr.edu
Iron(III) perchlorate serves as a versatile starting material for the synthesis of a wide array of coordination complexes with specific ligands. sigmaaldrich.com These reactions often involve the direct interaction of an iron(III) salt with a ligand solution.
For example, iron(III) complexes with tripodal imidazole (B134444) ligands can be prepared by the direct reaction of an iron(III) salt with a solution of the ligand, followed by the isolation of the complex cation as its perchlorate salt. nih.gov The synthesis of FeH₃L¹₃·1.5(EtOH), where H₃L¹ is a 1:3 Schiff base condensate of tris(2-aminoethyl)amine (B1216632) and 4-methyl-5-imidazolecarboxaldehyde, is achieved through this method. nih.gov
Similarly, iron(III) complexes with quadridentate Schiff base ligands and imidazole have been synthesized. acs.org For instance, the complex [Fe(L¹)(HIm)₂]ClO₄ (where L¹ = N,N'-3,4-toluenebis(3-ethoxysalicylideneimine) and HIm = imidazole) is prepared through the reaction of the components. acs.org The synthesis of chloro-iron(III) complexes with unsymmetrically substituted N₂O₂ quadridentate Schiff-base ligands can be achieved by reacting the proligand with anhydrous iron chloride under basic conditions. mdpi.com
Furthermore, iron(III) perchlorate complexes with substituted urea (B33335) ligands have been prepared and structurally characterized. mdpi.com The complex with symmetric dimethylurea is one such example. mdpi.com The synthesis of bis(pyridine)iron(III) porphyrinate complexes, such as [Fe(TPP)(4-CNPy)₂]ClO₄, also illustrates the use of iron(III) perchlorate in forming complexes with specific axial ligands. researchgate.net
Table 2: Examples of Synthesized Iron(III) Perchlorate Complexes
| Ligand Type | Example Complex | Reference |
| Tripodal Imidazole Schiff Base | FeH₃L¹₃·1.5(EtOH) | nih.gov |
| Quadridentate Schiff Base and Imidazole | [Fe(L¹)(HIm)₂]ClO₄ | acs.org |
| Tris-salicylate with Tripodal Ligand | Tris-salicylate Fe(III) complex | sigmaaldrich.com |
| Substituted Urea | Iron(III) complex with symmetric dimethylurea | mdpi.com |
| Porphyrin and Pyridine (B92270) | [Fe(TPP)(4-CNPy)₂]ClO₄ | researchgate.net |
Crystallographic and Structural Investigations of Iron Perchlorate Systems
Single Crystal X-ray Diffraction Studies of Iron(II) Perchlorate (B79767) Complexes
Single-crystal X-ray diffraction provides definitive structural information for crystalline materials. For iron(II) perchlorate complexes, this technique has been instrumental in characterizing the coordination environment of the iron center and the role of the perchlorate anion and any solvent molecules in the crystal lattice.
The crystal structure of bis(2,2':6',2"-terpyridine)iron(II) bis(perchlorate) hydrate (B1144303), Fe(terpy)₂₂·H₂O, has been determined by single-crystal X-ray diffractometry. researchgate.netpublish.csiro.au This complex is of interest due to the photophysical and electrochemical properties of transition metal complexes with polypyridine ligands. nih.gov
The compound crystallizes in the monoclinic system with the space group P2₁. researchgate.netpublish.csiro.au There are two molecules per unit cell. researchgate.netpublish.csiro.au The nickel(II) analogue is isostructural with the iron(II) complex. nii.ac.jprsc.org
| Parameter | Value |
|---|---|
| a | 8.830(3) Å |
| b | 8.914(1) Å |
| c | 20.037(6) Å |
| β | 100.82(1)° |
| Space Group | P2₁ |
| Z | 2 |
The iron(II) cation is coordinated to two tridentate terpyridine ligands, resulting in a FeN₆ coordination environment. The geometry around the iron atom is distorted from a perfect octahedron, with the principal distortion being an axial compression, giving the cation approximate D₂d symmetry. researchgate.netpublish.csiro.au This distortion arises from the geometric constraints of the terpyridine ligand, where the nitrogen atom of the central pyridine (B92270) ring is closer to the iron atom than the nitrogen atoms of the peripheral rings. researchgate.net
In related low-spin iron(II) complexes with tris-chelated ligands, the Fe-N bond lengths are typically around 1.96-1.99 Å. researchgate.net The distortion in the [Fe(terpy)₂]²⁺ cation involves changes in Fe-N bond lengths and N-Fe-N bond angles. acs.org Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the geometries of such complexes and compare them with experimental data. nih.gov
The crystal structure is stabilized by intermolecular interactions, including hydrogen bonding. The lattice water molecule and the perchlorate anions are positioned in the inter-ligand pockets of the cation. researchgate.netpublish.csiro.au A hydrogen bond exists between the water molecule and one of the perchlorate anions. publish.csiro.au In similar structures, π-stacking interactions between the terpyridine moieties also contribute to the stability of the crystal lattice. nih.gov The perchlorate anions themselves can be disordered. nih.gov
A single crystal of iron(II) carbohydrazide (B1668358) perchlorate, Fe(CHZ)₃₂, was synthesized and its structure was determined by X-ray single-crystal diffraction. bibliotekanauki.pl This compound is noted as a novel, lead-free energetic coordination compound. bibliotekanauki.plbibliotekanauki.pl The crystals are described as white and needle-shaped. sciencemadness.org
The crystal belongs to the monoclinic system with the space group P2(1)/n. bibliotekanauki.pl
| Parameter | Value |
|---|---|
| a | 1.0066(2) nm |
| b | 0.8458(2) nm |
| c | 2.1194(4) nm |
| β | 100.693(3)° |
| Z | 4 |
In this complex, the central iron(II) ion is coordinated to three bidentate carbohydrazide ligands. bibliotekanauki.pl Each carbohydrazide unit binds to the iron through the carbonyl oxygen atom and a nitrogen atom from an amino group, forming a six-coordinate, non-centrosymmetric complex cation. bibliotekanauki.pl
An example of an octacoordinated iron(II) compound is tetrakis(1,8-naphthyridine)iron(II) perchlorate. tandfonline.comtandfonline.com The crystal and molecular structure of this complex was determined to understand its high-coordinate nature. tandfonline.comtandfonline.com
The bright-red, prismatic crystals are triclinic, with the assumed space group Pī. tandfonline.comtandfonline.com
| Parameter | Value |
|---|---|
| a | 9.163(3) Å |
| b | 9.315(3) Å |
| c | 20.116(8) Å |
| α | 99.66(8)° |
| β | 77.37(8)° |
| γ | 91.70(8)° |
| Z | 2 |
The coordination polyhedron around the iron(II) ion is a distorted dodecahedron. tandfonline.comtandfonline.com This distortion is a consequence of the rigid and planar 1,8-naphthyridine (B1210474) ligand, which has a small "bite" angle, and repulsions between the ligands. tandfonline.comtandfonline.com The eight Fe-N bond lengths vary, with one being significantly longer (2.756 Å) and the others ranging from 2.184 to 2.465 Å. tandfonline.com The average Fe-N bond length is 2.35 Å. tandfonline.com The nitrogen atoms of each naphthyridine ligand occupy different types of positions (A and B) within the dodecahedron, leading to different Fe-N bond lengths. tandfonline.com
Elucidation of Octacoordinated Iron(II) Perchlorate Structures
Analysis of Distorted Dodecahedral Coordination Polyhedra
In certain iron(II) perchlorate complexes, the iron center can adopt an eight-coordinate geometry, often resulting in a distorted dodecahedral coordination polyhedron. A notable example is found in tetrakis(1,8-naphthyridine)Fe(II) perchlorate. tandfonline.com The coordination polyhedron in this complex is described as a distorted dodecahedron, with the distortions arising from the rigid and planar nature of the 1,8-naphthyridine ligand, which has a small "bite" angle, and from repulsions between the ligands. tandfonline.com
This distorted geometry is composed of two interpenetrating tetrahedra—one flattened and one elongated—formed by the nitrogen donor atoms of the ligands. cmu.edu In a similar complex, [Fe{C12H6N2(CHNC6H4SMe)2}2]2+, the eight nitrogen atoms of the two ligands also define a distorted triangulated dodecahedron around the Fe(II) center. cmu.edu The structure consists of two trapezoidal arrangements in perpendicular orientations, which belong to different ligands. cmu.edu The coordination environment in other eight-coordinate iron(II) complexes, such as [Fe(Me2btp)2(MeCN)(H2O)]2+, can also be described as a distorted triangular dodecahedron. unibo.it The stability and isolation of such eight-coordinate iron systems, which may feature a distorted square-antiprism structure, have been a subject of interest due to their relevance in biological and catalytic systems. researchgate.net
Ligand Conformations and Fe-N Bond Length Distributions
The conformations of the ligands and the distribution of iron-nitrogen (Fe-N) bond lengths are critical in understanding the structure of these complexes. In tetrakis(1,8-naphthyridine)Fe(II) perchlorate, the naphthyridine fragments are planar. tandfonline.com The nitrogen atoms from each ligand occupy different positions within the dodecahedron (A and B sites), leading to different Fe-N bond lengths. tandfonline.com The Fe-N bonds formed by the nitrogen ligands in the B positions are shorter than those formed by the A set of nitrogens. tandfonline.com The eight Fe-N bonds exhibit a wide range of lengths, from 2.184 Å to 2.756 Å, with an average length of 2.35 Å. tandfonline.com
This variation in bond length is a common feature. For instance, in another eight-coordinate Fe(II) complex with a tetrafunctional N-donor ligand, the Fe-N bond lengths show a distinct distribution corresponding to a distorted 4 + 2 + 2 dodecahedral geometry. cmu.edu The shortest bonds (around 2.18 Å and 2.24 Å) are to the aromatic donor functions, while the imine donors form longer bonds (around 2.39 Å) and substantially longer ones (around 2.76 Å). cmu.edu In high-spin six-coordinate Fe(II) complexes, Fe-N bond lengths typically fall within the range of 2.10 Å to 2.35 Å. rsc.org For comparison, low-spin Fe(II) complexes generally exhibit shorter Fe-N bonds, often between 1.8 Å and 2.0 Å. mdpi.commdpi.com For example, in the low-spin complex [Fe(L2-3-2Ph)]2+, the average Fe-N distance at 296 K is 1.988 Å. mdpi.com
The nature of the nitrogen donor atom also influences bond length. In one distorted octahedral Fe(II) complex, the average Fe-N(pyrazole) distance is 2.173 Å, while the average Fe-N(pyridine) distance is significantly longer at 2.274 Å, a difference attributed to steric factors.
Structural Aspects of Tris(1,10-phenanthroline)iron(II) Perchlorate
The complex tris(1,10-phenanthroline)iron(II) perchlorate, often isolated as a solvate, features an iron(II) center in a six-coordinate, octahedral geometry. researchgate.net The cation [Fe(phen)3]2+ is a well-characterized species. researchgate.netjst.go.jp A specific structural analysis of the ethanol (B145695) monosolvate hemihydrate reveals that it crystallizes in the monoclinic space group P21/n. researchgate.net
Complexes involving the tris(1,10-phenanthroline)iron(II) cation are part of a broader family of metal-phenanthroline complexes that have applications in various fields, including analytical chemistry and catalysis. researchgate.net The 1,10-phenanthroline (B135089) ligand is a heterocyclic organic compound that forms stable complexes with most metal ions. researchgate.net
Table 1: Crystallographic Data for Tris(1,10-phenanthroline)iron(II) Perchlorate Ethanol Monosolvate Hemihydrate
| Parameter | Value |
|---|---|
| Formula | C76H61Cl4Fe2N12O19 |
| Formula Weight | 1699.87 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.209(3) |
| b (Å) | 15.849(3) |
| c (Å) | 18.367(4) |
| β (°) | 97.261(3) |
| V (ų) | 3814.2(13) |
| Z | 2 |
| Dcalc (Mg/m³) | 1.480 |
Data sourced from Payne et al. (2007). researchgate.net
Structural Studies of Eight-Coordinate Iron(II) Complexes
Eight-coordinate iron(II) complexes are less common than six-coordinate ones but represent an important area of structural chemistry. These complexes often form with bidentate ligands that have a small bite angle, such as 1,8-naphthyridine. tandfonline.comacs.org The complex tetrakis(1,8-naphthyridine)iron(II) perchlorate is a key example where single-crystal X-ray diffraction confirmed an eight-coordinate Fe(II) center. tandfonline.com The resulting coordination geometry is typically a distorted dodecahedron. tandfonline.com
Research has expanded to include various other ligands capable of stabilizing this high coordination number. A tetrafunctional N-donor ligand derived from 2,9-diformylphenanthroline has been shown to form a homoleptic eight-coordinate complex, [Fe{C12H6N2(CHNC6H4SMe)2}2]2+, with a distorted triangulated dodecahedral geometry. cmu.edu Similarly, the use of tetraazamacrocycles with amide-appended arms has led to the isolation of an unusual eight-coordinate Fe(II) complex where the metal ion is bound to four amide oxygen atoms and four macrocyclic nitrogen atoms, resulting in a slightly distorted square-antiprismatic geometry. researchgate.net The synthesis of stable eight-coordinate iron(II) complexes, such as Fe(LN4)22, which displays a distorted square-antiprism structure, has been achieved, demonstrating remarkable stability in solution. researchgate.net
Single Crystal X-ray Diffraction Studies of Iron(III) Perchlorate Compounds
The hydrated form, iron(III) perchlorate nonahydrate (Fe(H2O)63·3H2O), has been structurally characterized by single-crystal X-ray diffraction at low temperatures. iucr.orgnih.goviucr.org The study revealed that this compound crystallizes from aqueous solutions as a stable phase. nih.goviucr.org The crystal structure consists of distinct [Fe(H2O)6]3+ octahedra, perchlorate (ClO4-) anions, and additional non-coordinating water molecules. iucr.orgnih.govnih.gov The perchlorate anion is situated on a twofold rotation axis and exhibits slight disorder. iucr.orgiucr.org
The analysis was conducted at 100 K, and the compound was found to crystallize in the trigonal system with the space group R-3c:H. researchgate.net The structure is built from the cationic iron(III) complexes and the perchlorate anions, held together by a network of hydrogen bonds. iucr.org
Table 2: Crystal Data for Iron(III) Perchlorate Nonahydrate
| Parameter | Value |
|---|---|
| Formula | Fe(H2O)63·3H2O |
| Mr | 516.34 |
| Crystal System | Trigonal |
| Space Group | R-3c:H |
| a (Å) | 16.1930 (15) |
| c (Å) | 11.2421 (11) |
| V (ų) | 2552.9 (5) |
| Z | 6 |
| Temperature (K) | 100 |
Data sourced from Hennings et al. (2014). researchgate.net
The structural arrangement around the iron(III) ion in the nonahydrate is well-defined into distinct coordination spheres. iucr.orgnih.goviucr.org
The first coordination sphere consists of six water molecules octahedrally coordinated directly to the central Fe(III) atom. iucr.orgnih.goviucr.org The central iron atom is located on a threefold inversion axis, and the resulting [Fe(H2O)6]3+ octahedron has a point group symmetry of -3. iucr.orgnih.gov
The second coordination sphere is more complex, comprising six additional water molecules and six perchlorate tetrahedra. iucr.orgnih.goviucr.org These components are connected to the primary coordination shell via hydrogen bonds. iucr.orgnih.gov The six water molecules of the second sphere form a larger, secondary octahedron around the primary [Fe(H2O)6]3+ unit. iucr.orgnih.gov These outer water molecules are closer to the central Fe(III) atom (at a distance of 4.143(4) Å) than the perchlorate tetrahedra are (4.271(4) Å). iucr.orgiucr.orgresearchgate.net This intricate hydrogen-bonded network involving the non-coordinating water molecules and perchlorate anions defines the supramolecular structure of the crystal. iucr.orgnih.gov
Hydrated Structures: Focus on Iron(III) Perchlorate Nonahydrate
Hydrogen Bonding Networks and Perchlorate Anion Disorder
In the crystal structure of iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, extensive hydrogen bonding plays a crucial role in stabilizing the lattice. nih.goviucr.orgiucr.org The fundamental building blocks are the hexaquoiron(III) cations, [Fe(H₂O)₆]³⁺, where the iron atom is octahedrally coordinated by six water molecules. nih.govresearchgate.net These primary coordination spheres are further enveloped by a second coordination sphere composed of non-coordinating water molecules and perchlorate anions. nih.goviucr.org
The water molecules of this second sphere connect to the perchlorate tetrahedra via hydrogen bonds. nih.goviucr.org Specifically, six of these outer water molecules form a larger octahedron around the central [Fe(H₂O)₆]³⁺ unit. nih.goviucr.org This intricate network of hydrogen bonds links the cationic complexes, the free water molecules, and the anions into a stable three-dimensional structure. nih.govresearchgate.net
A notable feature in the crystal structure of iron(III) perchlorate nonahydrate is the disorder of the perchlorate anion. nih.goviucr.org The ClO₄⁻ tetrahedron, which is situated on a twofold rotation axis, exhibits slight positional disorder. nih.goviucr.org This disorder is modeled with two components, a major and a minor one, with refined occupancy factors. In one study, these occupancies were determined to be 0.773 (9) for the major component and 0.227 (9) for the minor component. nih.goviucr.orgiucr.orgresearchgate.netnih.gov This disorder indicates that the perchlorate anion does not occupy a single, perfectly defined position within the crystal lattice but rather exists in at least two slightly different orientations.
Structural Analysis of Aquo(octaethylporphinato)iron(III) Perchlorate
The synthesis and structural characterization of five-coordinate aquo(octaethylporphinato)iron(III) perchlorate, [Fe(OEP)(H₂O)]ClO₄, reveal a high-spin iron(III) center. researchgate.netresearchgate.net The treatment of the µ-oxo dimer of (octaethylporphinato)iron(III) with acid yields this monomeric aquo complex. researchgate.netresearchgate.net X-ray crystal structure determination provides precise details of its molecular geometry.
The crystal structure of the related compound bis(methanol-O)(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) perchlorate bis(methanol) solvate, Fe(oep)(HOCH₃)₂·2CH₃OH, shows an iron atom located in the plane of the four nitrogen atoms of the porphyrin ring. iucr.org It is coordinated by two methanol (B129727) molecules in the axial positions. iucr.org The structure consists of discrete [Fe(oep)(HOCH₃)₂]⁺ cations, perchlorate anions, and methanol solvent molecules, all connected through a network of hydrogen bonds. iucr.org
In a different sterically crowded complex, Fe(III) 2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenylporphyrin perchlorate, the porphyrin macrocycle is significantly distorted into a saddle shape with some degree of ruffling. worldscientific.comresearchgate.net This nonplanar conformation, combined with the weakly coordinating perchlorate counterion, results in an uncommon intermediate S = 3/2 spin state for the iron(III) ion. worldscientific.com
The crystal structure of (octaethylporphinato)iron(III) perchlorate itself has been determined by X-ray methods and shows the compound crystallizes in the monoclinic space group P21/a. researchgate.net The structure is composed of dimers, with a "face-to-face" contact between two iron porphyrin units, which is attributed to weak π-π* interactions. researchgate.net
Table 1: Selected Bond Distances and Angles for an Iron(III) Octaethylporphyrin Complex
| Parameter | Value | Reference |
|---|---|---|
| Average Fe-N (porphyrin) distance | 2.026 (3) Å | iucr.org |
| Fe-O (axial methanol) bond length | 2.159 (3) Å | iucr.org |
| Closest intermolecular approach (dimer) | 3.56 Å | researchgate.net |
Structures of Iron(III) Complexes with Dicyano and Phenanthroline Ligands
The structural analysis of iron(III) complexes containing both dicyano and 1,10-phenanthroline (phen) ligands reveals specific coordination geometries. In the case of cis-dicyano-bis(1,10-phenanthroline)iron(III) sulfate (B86663) dihydrate, X-ray diffraction shows the complex has a compressed octahedral conformation. tandfonline.comresearchgate.net The two cyanide ligands are bonded in a cis arrangement. tandfonline.comresearchgate.net The unit cell of this sulfate salt contains enantiomeric pairs of the complex, with a network of sulfate ions and water molecules stabilized by hydrogen bonding. tandfonline.comresearchgate.net
Magnetic moment studies on the perchlorate salt of this complex, [Fe(phen)₂(CN)₂]⁺, dissolved in various solvents, indicate a low-spin Fe(III) state. tandfonline.comresearchgate.net The crystal structure of the related iron(II) complex, cis-dicyano-bis(1,10-phenanthroline)iron(II) trihydrate, also shows a distorted octahedral arrangement with the cyanide groups in the cis position. researchgate.net
The structure of the [Fe(o-phen)₃]²⁺ cation, found in ferroin (B110374) and its perchlorate salt, has been characterized by X-ray crystallography. wikipedia.org This complex cation is octahedral with D₃ symmetry. wikipedia.org The iron-nitrogen bond distances are approximately 197.3 pm. wikipedia.org In the case of rac-Fe(5,6-dmp)₃₂, where 5,6-dmp is 5,6-dimethyl-1,10-phenanthroline, the crystal packing shows the presence of both enantiomeric forms of the complex cation within the same unit cell. researchgate.net
Pentacoordinated Chloro-Iron(III) Complexes
Pentacoordinated chloro-iron(III) complexes often feature a distorted square-pyramidal geometry. mdpi.comresearchgate.net In several studied examples involving dianionic [N₂O₂]²⁻ tetradentate Schiff-base ligands, the iron(III) atom is five-coordinate. mdpi.comresearchgate.net The nitrogen and oxygen atoms of the Schiff-base ligand form the basal plane of the pyramid, while the chlorine atom occupies the apical position. mdpi.comresearchgate.net
Magnetic measurements for these complexes consistently show a high-spin configuration (S = 5/2) for the Fe(III) ion. mdpi.comresearchgate.net The bond lengths within these structures are characteristic of high-spin pentacoordinated iron(III)-chloride complexes supported by N₂O₂ tetradentate Schiff-base ligands. mdpi.com The distance of the iron atom to the imine nitrogen of the Schiff base ligand is often used as an indicator of the electronic spin state of the metal ion. mdpi.com
The synthesis of these complexes can be achieved by reacting an appropriate Schiff-base proligand with an anhydrous iron chloride salt, often under basic conditions. mdpi.comresearchgate.net These types of complexes are of interest as they can serve as building blocks for constructing more complex molecular architectures. researchgate.net
Table 2: Typical Geometry of a Pentacoordinated Chloro-Iron(III) Schiff-Base Complex
| Parameter | Description | Reference |
|---|---|---|
| Coordination Number | 5 | mdpi.comresearchgate.net |
| Geometry | Distorted Square-Pyramidal | mdpi.comresearchgate.net |
| Basal Plane | N and O atoms of the Schiff-base ligand | mdpi.comresearchgate.net |
| Apical Position | Chlorine atom | mdpi.comresearchgate.net |
| Spin State | High-spin (S = 5/2) | mdpi.comresearchgate.net |
Powder X-ray Diffraction Techniques in Iron Perchlorate Research
Monitoring Spin-Crossover Transitions in Iron(II) Perchlorate Compounds
Powder X-ray diffraction (PXRD) is a powerful technique for investigating and monitoring spin-crossover (SCO) phenomena in crystalline iron(II) perchlorate compounds. iucr.orgnih.govakjournals.com The transition between the high-spin (HS) and low-spin (LS) states in these materials is accompanied by significant changes in the crystal structure, which can be precisely tracked using PXRD. iucr.orgresearchgate.net
As the compound undergoes a spin transition, there is a dramatic change in the lengths of the metal-ligand bonds, typically a decrease of about 0.2 Å for [FeN₆] systems when going from the HS to the LS state. iucr.org This contraction of the coordination polyhedron leads to a discernible decrease in the unit cell volume. rsc.org Temperature-dependent PXRD measurements allow for the monitoring of these changes in unit-cell parameters as a function of temperature. iucr.orgresearchgate.netresearchgate.net By collecting diffraction patterns at various temperatures, researchers can follow the course of the spin transition and identify the transition temperature (T₁/₂). iucr.orgrsc.org
For example, in the study of Fe(C₁₀H₈N₆)₂₂, the thermal spin transition was monitored by observing the change in unit-cell parameters with temperature. iucr.orgnih.gov This compound was also found to undergo a crystallographic phase change during the spin transition, which involves a doubling of the crystallographic 'a' axis. iucr.orgresearchgate.net Waterfall plots of temperature-dependent PXRD data clearly show shifts in peak positions, which correspond to the volume changes associated with the spin crossover. rsc.org This method is crucial for verifying that bulk powder samples exhibit the same structural and spin-crossover behavior as single crystals used for more detailed structural determination. rsc.org
Spectroscopic Characterization Techniques and Insights for Iron Perchlorate Complexes
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. For iron perchlorate (B79767) complexes, it is particularly useful for identifying the characteristic modes of the perchlorate ion (ClO₄⁻) and the vibrations associated with ligands, including coordinated water molecules.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a compound. In the study of iron(II) perchlorate complexes, FTIR is primarily used to confirm the presence and coordination mode of the perchlorate anion and other ligands. The free perchlorate ion possesses tetrahedral (Td) symmetry, but its symmetry is lowered upon coordination to a metal center, leading to changes in its infrared spectrum. bdu.ac.inijcce.ac.ir
Mid-IR transmission spectra of compounds containing the ClO₄⁻ ion exhibit characteristic vibrational bands near 620 and 1100 cm⁻¹. nih.gov For complexes containing perchlorate, a very strong and often split band is observed in the 1055-1142 cm⁻¹ region, corresponding to an asymmetric stretching vibration of the Cl-O bond. nih.govresearchgate.net Another key feature is the asymmetric bending mode, which appears around 620-630 cm⁻¹. nih.gov In some perchlorate-containing complexes, a weak band may also be seen between 931-936 cm⁻¹, assigned to a symmetric stretching vibration. nih.govresearchgate.net
For hydrated iron(II) perchlorate, FTIR spectra also reveal the presence of water molecules. Bands related to the rocking and wagging modes of coordinated water (H₂O) are typically observed in the 900-600 cm⁻¹ and 650-450 cm⁻¹ ranges, respectively. nih.gov The metal-oxygen stretching vibration, involving the Fe-O bond, gives rise to a broad band in the 500-300 cm⁻¹ region. nih.gov It has been noted that the spectra of hydrated Fe²⁺ and Fe³⁺ perchlorates can change significantly upon heating or under dehydrated conditions, reflecting their relative instability. nih.gov
Table 1: Characteristic FTIR Bands for Perchlorate-Containing Iron Complexes
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1055 - 1142 | Asymmetric Stretch (ν₃) | nih.govresearchgate.net |
| 931 - 936 | Symmetric Stretch (ν₁) | nih.govresearchgate.net |
| 620 - 630 | Asymmetric Bend (ν₄) | nih.gov |
| ~476 | Doubly Degenerate Bend (ν₂) | researchgate.net |
| 500 - 300 | Metal-Oxygen Stretch | nih.gov |
Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. It has been effectively applied to study crystalline iron(II) perchlorate hexahydrate, Fe(ClO₄)₂·6H₂O, providing insights into its lattice structure and phase transitions at different temperatures. researchgate.net
For a free perchlorate ion with Td symmetry, four fundamental vibrational modes are expected: ν₁ (A₁, symmetric stretch), ν₂ (E, symmetric bend), ν₃ (F₂, asymmetric stretch), and ν₄ (F₂, asymmetric bend). bdu.ac.inijcce.ac.ir The A₁, E, and F₂ modes are all Raman active. bdu.ac.in Theoretical calculations and experimental studies have assigned these modes to specific wavenumber ranges. ijcce.ac.irnih.gov
When the perchlorate ion coordinates to a metal, its symmetry is reduced (e.g., to C₃ᵥ for unidentate or C₂ᵥ for bidentate coordination). ijcce.ac.ir This reduction in symmetry causes the degenerate E and F₂ modes to split into multiple bands and can make certain IR-inactive modes become Raman active. ijcce.ac.ir
Temperature-dependent Raman studies on crystalline iron perchlorate hexahydrate have been used to investigate phase transitions. researchgate.net One such transition, observed around 245 K, is associated with the configurational disorder of the perchlorate ions. researchgate.net In studies of some iron(II) spin-crossover complexes, highly intense, structured bands, referred to as giant Raman features (GRFs), have been observed at low temperatures in the high-spin state, which can be excited by the Raman laser. acs.org
Table 2: Raman Active Vibrational Modes for the Perchlorate Ion
| Mode | Symmetry (in Td) | Description | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | 928 - 936 | bdu.ac.innih.gov |
| ν₂ | E | Symmetric Bend | ~461 | nih.gov |
| ν₃ | F₂ | Asymmetric Stretch | 1082 - 1143 | bdu.ac.innih.gov |
| ν₄ | F₂ | Asymmetric Bend | 625 - 639 | bdu.ac.inresearchgate.net |
Raman Spectroscopy Investigations
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like those of iron(II) perchlorate, these transitions typically fall into three categories: ligand field (d-d) transitions, charge-transfer (CT) transitions, and intraligand transitions. msu.edu
Ligand field transitions involve the excitation of an electron between d-orbitals of the metal center that have been split by the electrostatic field of the surrounding ligands. For an octahedral iron(II) complex, the five d-orbitals split into a lower-energy t₂g set and a higher-energy eg* set.
The electronic structure and the resulting UV-Vis spectrum are highly dependent on the spin state of the Fe(II) ion (a d⁶ ion).
High-Spin (HS) State (S=2): In a weak ligand field, the electrons are arranged as (t₂g)⁴(eg*)². The only spin-allowed d-d transition is the ⁵T₂ → ⁵E transition, which is typically weak and appears in the near-infrared (NIR) region. beilstein-journals.org For Fe²⁺ perchlorate, broad absorptions due to this electronic transition have been observed near 0.95–1.1 μm (10526–9090 cm⁻¹). nih.gov
Low-Spin (LS) State (S=0): In a strong ligand field, the electrons are paired in the lower orbitals, giving a (t₂g)⁶ configuration. This state gives rise to more intense, spin-allowed d-d bands, such as the ¹A₁ → ¹T₁ and ¹A₁ → ¹T₂ transitions, which typically appear in the visible region. beilstein-journals.org
The change in color observed in many iron(II) spin-crossover (SCO) complexes, which can be switched between HS and LS states, is a direct consequence of the changes in these ligand field transitions. beilstein-journals.org For example, some iron(II) SCO compounds are nearly white in the HS state but become deeply colored (e.g., purple) in the LS state due to the appearance of the strong ¹A₁ → ¹T₁ band. beilstein-journals.org In addition to d-d bands, intense metal-to-ligand charge transfer (MLCT) bands are often observed, where an electron is excited from a metal-based orbital to a ligand-based orbital. researchgate.net
Table 3: Key Electronic Transitions in Octahedral Iron(II) Complexes
| Spin State | Transition | Description | Spectral Region | Reference |
|---|---|---|---|---|
| High-Spin (HS) | ⁵T₂ → ⁵E | Spin-allowed d-d | Near-Infrared (NIR) | nih.govbeilstein-journals.org |
| Low-Spin (LS) | ¹A₁ → ¹T₁ | Spin-allowed d-d | Visible | beilstein-journals.org |
| Low-Spin (LS) | ¹A₁ → ¹T₂ | Spin-allowed d-d | Visible | beilstein-journals.org |
| Low-Spin (LS) | ¹A₁ → ¹MLCT | Metal-to-Ligand Charge Transfer | Visible | researchgate.net |
Time-resolved spectroscopy is a vital technique for studying the dynamics of chemical reactions by monitoring spectral changes on very short timescales (from femtoseconds to seconds). It provides crucial insights into reaction kinetics and the identity of transient intermediates.
This technique has been employed to study the mechanism of perchlorate reduction catalyzed by iron complexes. acs.org By monitoring the initial rate of the reaction with time-resolved UV-visible spectroscopy, researchers have gained a better understanding of the catalytic mechanism. acs.org
In the field of photochemistry, laser flash photolysis coupled with time-resolved UV-Vis spectroscopy is used to study highly reactive intermediates. For example, irradiation of porphyrin-iron(IV) diperchlorate complexes with a laser pulse generates transient high-valent iron-oxo species. nih.gov The formation and subsequent decay of these intermediates can be monitored in real-time, allowing for the determination of their reactivity and reaction pathways. nih.govnih.gov Similarly, time-resolved absorption spectra have been used to identify compulsory intermediates, such as the oxo-iron(IV) porphyrin radical cation, in the reaction of iron(III) porphyrin perchlorate with hydrogen peroxide. researchgate.net Studies on various iron(II) complexes have revealed that their photoexcited MLCT states often have extremely short lifetimes, deactivating to a low-energy high-spin state on a sub-picosecond timescale, which can be tracked using these ultrafast techniques. nih.govacs.org
Ligand Field Transitions and Electronic Structure Elucidation
Mössbauer Spectroscopy for Iron Perchlorate Compounds
Mössbauer spectroscopy is a highly effective technique for investigating the electronic structure of iron compounds, including those containing the perchlorate anion. mdpi.com It provides detailed information about the oxidation state, spin state, and local coordination environment of the iron nucleus by measuring the resonant absorption of gamma rays. uni-bielefeld.de The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are sensitive to the s-electron density at the nucleus and the asymmetry of the electric field gradient, respectively. uni-bielefeld.demdpi.com
Mössbauer spectroscopy is particularly adept at distinguishing between the different spin states of iron in its complexes. beilstein-journals.org The high-spin (HS) and low-spin (LS) states of both Fe(II) and Fe(III) exhibit distinct ranges for isomer shifts and quadrupole splittings, allowing for unambiguous assignment. mdpi.com
For iron(II), the HS state (S=2) has a (t₂g)⁴(eg)² electronic configuration, while the LS state (S=0) has a (t₂g)⁶(eg)⁰ configuration. The increased shielding of the s-electrons by the d-electrons in the HS state results in a larger, more positive isomer shift compared to the LS state. mdpi.com Conversely, for iron(III), the HS state (S=5/2) has a (t₂g)³(eg)² configuration, and the LS state (S=1/2) has a (t₂g)⁵(eg)⁰ configuration. The LS state again shows a lower isomer shift. mdpi.com
In low-spin iron(III) porphyrin complexes, two main electronic configurations are typically observed: the common (d_xy)²(d_xz, d_yz)³ and the less frequent (d_xz, d_yz)⁴(d_xy)¹. bibliotekanauki.pl For instance, in the low-spin complex [Fe(III)(OEP)(Im)₂]⁺, the ground spin state corresponds to the (d_xy)²(d_xz, d_yz)³ configuration. bibliotekanauki.pl The presence of the perchlorate anion can influence the electronic environment, as seen in complexes like [FeIII(TPPBr₈)(H₂O)₂]ClO₄, where hydrogen bonding between coordinated water molecules and the perchlorate anion elongates the Fe-O bonds, which in turn shortens the Fe-N(porphyrin) distances and stabilizes an admixed-intermediate spin state. rsc.org
The isomer shift (δ) and quadrupole splitting (ΔE_Q) are the primary parameters obtained from Mössbauer spectra, providing deep insights into the electronic and geometric structure of iron perchlorate complexes.
Isomer Shift (δ): The isomer shift is a measure of the s-electron density at the iron nucleus and is highly indicative of the oxidation and spin state. uni-bielefeld.de Generally, LS states for both Fe(II) and Fe(III) have lower isomer shifts than their HS counterparts. mdpi.com For example, typical isomer shifts for HS Fe(II) compounds are in the range of δ = 0.9 to 1.3 mm/s, while LS Fe(II) compounds show values from -0.1 to 0.2 mm/s at room temperature. mdpi.com A study of the eight-coordinate high-spin iron(II) complex Fe(LN4)₂₂ reported an isomer shift of 1.260 mm/s at 4.2 K, which is characteristic of this spin state. researchgate.net
Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. mdpi.com The magnitude of ΔE_Q is sensitive to the electronic configuration and the geometry of the coordination sphere. For Fe(II), the HS state has a non-spherically symmetric d-electron distribution, leading to a large ΔE_Q (typically 2.0–2.7 mm/s), whereas the LS state has a symmetric (t₂g)⁶ configuration, resulting in a smaller quadrupole splitting (0.2–1.9 mm/s). mdpi.com In contrast, for Fe(III), the HS state is spherically symmetric ((t₂g)³(eg)²), leading to a small ΔE_Q, while the LS state is asymmetric ((t₂g)⁵) and thus has a larger ΔE_Q. mdpi.com
In a series of low-spin ferriheme (B1240928) complexes, it was demonstrated that quadrupole splittings are very sensitive to the orientation of axial ligands. nih.gov For the complex [(TMP)Fe(1-MeIm)₂]ClO₄, which has a near-parallel orientation of its imidazole (B134444) ligands, the ΔE_Q was found to be 2.24 mm/s. nih.gov
The following table summarizes typical Mössbauer parameters for different iron spin states.
| Iron State | Spin State | S Value | Electronic Configuration (Octahedral) | Isomer Shift (δ) Range (mm/s vs Fe) | Quadrupole Splitting (ΔE_Q) Range (mm/s) |
| Fe(II) | High-Spin | 2 | t₂g⁴ eg² | 0.9 to 1.3 mdpi.com | 2.0 to 2.7 mdpi.com |
| Fe(II) | Low-Spin | 0 | t₂g⁶ eg⁰ | -0.1 to 0.2 mdpi.com | 0.2 to 1.9 mdpi.com |
| Fe(III) | High-Spin | 5/2 | t₂g³ eg² | 0.4 to 0.5 | ~0 |
| Fe(III) | Low-Spin | 1/2 | t₂g⁵ eg⁰ | 0.1 to 0.2 | > 1.5 |
Note: The values are general ranges and can vary based on the specific coordination environment and temperature.
Elucidation of Spin States and Electronic Configurations
Magnetic Measurements and Spin State Analysis
Magnetic susceptibility measurements are a cornerstone for characterizing the spin state of iron complexes, including those with perchlorate counter-ions. The technique directly probes the magnetic moment of the iron center, which is a function of its number of unpaired electrons.
Many iron perchlorate complexes exhibit spin crossover (SCO) behavior, where the spin state of the iron center changes in response to temperature. chinesechemsoc.org This phenomenon is typically studied by measuring the magnetic susceptibility (χ_M) as a function of temperature (T) and is often presented as a plot of χ_M T versus T.
For an Fe(II) complex undergoing a transition from a diamagnetic LS state (S=0) to a paramagnetic HS state (S=2), the χ_M T value will increase from near 0 cm³ K mol⁻¹ to approximately 3.0-4.0 cm³ K mol⁻¹. acs.org An example is the complex FeII(bzimpy)₂₂·0.25H₂O, which displays an abrupt spin transition centered above room temperature, with a transition temperature (T₁/₂) of 409 K on cooling and 397 K on heating, indicating a thermal hysteresis of 12 K. scitechnol.com Similarly, iron(II) complexes with 1,2,4-triazole (B32235) ligands and a perchlorate anion show temperature-induced singlet (¹A₁) ↔ quintet (⁵T₂) transitions, which are often discontinuous and accompanied by a hysteresis loop. researchgate.net For some iron(III) SCO complexes with a perchlorate counter-ion, an abrupt spin transition is observed above 100 K. rsc.org
The following table presents data for iron(II) complexes exhibiting spin crossover.
| Complex | T₁/₂ (Heating) | T₁/₂ (Cooling) | Hysteresis Width (K) |
| FeII(bzimpy)₂₂·0.25H₂O scitechnol.com | 397 K | 409 K | 12 K |
| [Fe(L¹)₂] (perchlorate salt used in synthesis) chinesechemsoc.org | 178 K | 176 K | 2 K |
| [Fe(L²)₂] (perchlorate salt used in synthesis) chinesechemsoc.org | 219 K | 214 K | 5 K |
| [Fe(L³)₂] (perchlorate salt used in synthesis) chinesechemsoc.org | 226 K | 218 K | 8 K |
The spin state of an iron center in a coordination complex is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). wikipedia.org In iron perchlorate systems, all three spin states—high-spin, low-spin, and intermediate-spin—have been observed.
Low-Spin (LS): When the ligand field is strong (Δ > P), the d-electrons preferentially occupy the lower energy t₂g orbitals, pairing up before filling the higher energy eg orbitals. This results in a low-spin state. For Fe(II), this is an S=0 state, and for Fe(III), it is an S=1/2 state. wikipedia.org Many iron perchlorate complexes are found in a low-spin state at low temperatures before undergoing spin crossover. acs.orgresearchgate.net
High-Spin (HS): When the ligand field is weak (Δ < P), the electrons will occupy as many d-orbitals as possible before pairing, following Hund's rule. This leads to a high-spin state with the maximum number of unpaired electrons. For Fe(II), this is an S=2 state, and for Fe(III), it is an S=5/2 state. wikipedia.org The HS state is typically favored at high temperatures in spin crossover systems. acs.orgscitechnol.com
Intermediate-Spin (IS): The intermediate-spin state (S=3/2 for Fe(III), S=1 for Fe(II)) is less common but can be stabilized in specific coordination environments. In certain highly distorted iron(III) porphyrin complexes with a perchlorate anion, such as [FeIII(TPPBr₈)(H₂O)₂]ClO₄, an admixed-intermediate spin state is stabilized. rsc.org This stabilization is attributed to the influence of hydrogen bonding between the axial water ligands and the perchlorate anion, which alters the ligand field around the iron center. rsc.org
The choice of ligands and the presence of counter-ions like perchlorate can subtly influence the ligand field strength and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), thereby dictating the ground spin state and the characteristics of any spin transition. rsc.orgscitechnol.com
Computational and Theoretical Approaches to Iron Perchlorate Chemistry
Density Functional Theory (DFT) Studies on Iron Perchlorate (B79767) Systems
DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the complex electronic environments of transition metal compounds like iron perchlorate. frontiersin.org By approximating the many-electron problem to one that is dependent on the electron density, DFT allows for the calculation of various molecular properties.
A fundamental application of DFT in the study of iron perchlorate is the optimization of its molecular geometry. google.com This process determines the lowest energy arrangement of atoms in the complex, providing a theoretical prediction of its three-dimensional structure. For instance, in studies of iron(II) complexes with perchlorate anions, such as Fe(tpen)2 (where tpen (B1682442) = tetrakis(2-pyridylmethyl)ethylenediamine), DFT calculations have been used to analyze the structures obtained from X-ray diffraction data at various temperatures. acs.org The optimization process can reveal subtle structural changes that occur with temperature variations, which are crucial for understanding phenomena like spin crossover. acs.org
DFT calculations can also predict how the coordination environment of the iron center is influenced by the ligands and the perchlorate counter-ion. whiterose.ac.uk For example, in complexes like Fe(pybox)22, the steric hindrance between ligands can cause distortions in the FeN6 coordination sphere, and DFT can quantify these geometric distortions. rsc.org These theoretically optimized structures are crucial for subsequent electronic structure and spin-state analyses. google.com
The choice of the DFT functional and basis set is critical for obtaining accurate geometries. google.com Various functionals, from generalized gradient approximation (GGA) to hybrid and double-hybrid functionals, are employed, and their performance can be benchmarked against experimental crystal structures where available. google.comnih.gov
The electronic structure of iron perchlorate complexes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of their reactivity and physical properties. physchemres.orgmyu-group.co.jp The HOMO-LUMO energy gap is a descriptor of the molecule's chemical stability and can be correlated with its sensitivity. physchemres.orgbibliotekanauki.pl
DFT calculations are widely used to determine the HOMO and LUMO energy levels. ijcce.ac.ir In iron complexes, the HOMO and LUMO are often centered around the metal ion and its immediate ligand environment. physchemres.org For example, in a study on an iron(II) carbohydrazide (B1668358) perchlorate complex, theoretical calculations based on DFT revealed a correlation between the HOMO-LUMO energy gap and the compound's impact sensitivity; a smaller energy gap was associated with higher sensitivity. bibliotekanauki.pl
The nature of the ligands and the counter-ion, in this case, perchlorate, can significantly influence the HOMO-LUMO gap. researchgate.netmdpi.com The table below illustrates typical HOMO-LUMO energy gaps calculated for different types of iron complexes, highlighting the range of values that can be obtained.
| Compound Type | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Iron(II) Carbohydrazide Perchlorate | DFT | - | - | Correlated with sensitivity | bibliotekanauki.pl |
| 4-Bromoanilinium Perchlorate | B3LYP/6-311++(d,p) | -7.273 | -3.169 | 4.104 | mdpi.com |
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |
Iron complexes, particularly iron(II) and iron(III) compounds, can often exist in different spin states (e.g., high-spin and low-spin) that are close in energy. core.ac.ukmdpi.com This can lead to a phenomenon known as spin crossover (SCO), where the complex can switch between spin states in response to external stimuli like temperature, pressure, or light. core.ac.ukchinesechemsoc.org DFT is a crucial tool for studying the energetics of these spin states. nih.govresearchgate.net
The energy difference between the high-spin (HS) and low-spin (LS) states (ΔE_HL) is a key parameter that determines the feasibility and temperature of the spin transition. aip.org DFT calculations can predict this energy difference, although the accuracy is highly dependent on the chosen functional. nih.govacs.org
The geometry of the coordination sphere around the iron ion has a profound impact on the spin state. rsc.org Generally, a more distorted geometry favors the high-spin state. acs.orgrsc.org DFT calculations on [Fe(pybox)2]2+ complexes with perchlorate anions have shown that steric congestion between ligands leads to greater distortion of the FeN6 coordination sphere, which in turn favors the high-spin state and results in a higher spin crossover temperature. rsc.org
The counter-anion, such as perchlorate, also plays a significant role, although its effect can be complex and is not always consistent across different systems. whiterose.ac.ukrsc.org In the solid state, anions can influence the crystal packing and participate in intermolecular interactions, such as hydrogen bonding, which can modulate the spin transition properties. core.ac.uk For the Fe(tpen)2 complex, the effect of the perchlorate anion on the spin crossover was a key aspect of the DFT study. acs.org
For solid-state iron perchlorate systems, calculations on isolated molecules may not be sufficient to accurately predict spin crossover behavior because intermolecular interactions within the crystal lattice can have a significant effect. core.ac.ukaip.org To account for these crystal packing effects, DFT calculations can be performed using periodic boundary conditions (PBC). arxiv.org
PBC calculations model the system as an infinite, repeating lattice, which provides a more realistic representation of the solid state. acs.org These calculations have been used to investigate how crystal packing influences the spin-state energetics. rsc.orgchemrxiv.org The crystal packing effect can be partitioned into direct and structural components. The direct component arises from the electrostatic and van der Waals interactions with the surrounding molecules in the crystal, while the structural component is due to the geometric constraints imposed by the crystal lattice on the molecule. rsc.orgrsc.orgchemrxiv.org Studies on iron complexes have shown that these packing effects can be on the order of several kcal/mol and can be decisive in determining the ground spin state in the solid phase. core.ac.ukrsc.org
The prediction of the spin crossover temperature (Tc) requires not only the electronic energy difference between spin states (ΔE_HL) but also the inclusion of thermodynamic corrections to calculate the change in enthalpy (ΔH) and entropy (ΔS). aip.orgdtu.dk The transition temperature is given by Tc = ΔH/ΔS. aip.org
DFT calculations can be used to compute the vibrational frequencies of the complex in both the high-spin and low-spin states. dtu.dk From these frequencies, zero-point vibrational energy (ZPVE), thermal enthalpy corrections, and vibrational entropy can be calculated. acs.orgdtu.dk The high-spin state, with its weaker metal-ligand bonds, generally has lower vibrational frequencies and thus a larger vibrational entropy, which favors the high-spin state at higher temperatures. dtu.dk The ZPVE correction typically favors the high-spin state as well. acs.orgdtu.dk The inclusion of these thermodynamic corrections is essential for a more accurate theoretical prediction of spin crossover behavior in iron perchlorate and related complexes. core.ac.ukrsc.orgrsc.org
Application of Periodic Boundary Conditions and Crystal Packing Effects
Hydrolysis and Solvation Energy Calculations for Iron(III) in Aqueous Solution
The hydrolysis of iron(III) in aqueous environments is a complex process that leads to the formation of various soluble hydroxide (B78521) complexes, significantly influencing the solubility and mobility of iron. acs.orgpdx.edu Computational studies using density-functional theory (DFT) have been instrumental in investigating the molecular structures and energetics of these hydrolysis species. acs.orgresearchgate.netacs.org
The formation of [Fe(OH)x(H2O)m]3-x species involves a complex equilibrium that shifts with pH. acs.org Determining the precise geometries, isomers, and conformations of these hydrolyzed species is challenging experimentally. acs.org Theoretical calculations help to elucidate these microscopic structures and their stoichiometry. acs.org
A significant aspect of these calculations is the estimation of solvation energy. The Universal Solvation Model based on the Austin Model 1 Hamiltonian with the Polarizable Continuum Model (UAHF-PCM) has been used to estimate these energies. acs.orgresearchgate.netacs.org However, it is recognized that the UAHF-PCM method is a simplified model that does not account for specific interactions with the solvent. acs.orgresearchgate.netacs.org Consequently, a careful balance must be struck between the level of theory used for the electronic structure calculation and the solvation model to achieve accurate predictions of free energies in aqueous solutions. acs.orgresearchgate.net
Research has shown that the PBE/TZVP/UAHF-PCM method can accurately describe the hydrolysis energies of Fe(III), with deviations of approximately 3.0 kcal/mol from experimental values. acs.orgresearchgate.netacs.org These DFT studies have calculated the structures for various tautomers and multiplicities that can arise during hydrolysis. acs.orgresearchgate.netnih.gov The high-spin state of the Fe(III) ion is typically considered the ground state in these calculations. researchgate.net
The following table summarizes key aspects of the computational approach to Fe(III) hydrolysis:
| Computational Aspect | Method/Finding | Source |
| Primary Theoretical Framework | Density-Functional Theory (DFT) | acs.orgresearchgate.netacs.org |
| Solvation Energy Estimation | UAHF-PCM (Universal Solvation Model) | acs.orgresearchgate.netacs.org |
| Identified Reliable Method | PBE/TZVP/UAHF-PCM | acs.orgresearchgate.netacs.org |
| Deviation from Experiment | ~3.0 kcal mol-1 | acs.orgresearchgate.netacs.org |
| Focus of Study | Geometries, electronic structures, and hydrolysis free energies of [Fe(OH)x(H2O)m]3-x species. | acs.org |
Identification of Reliable DFT Methods for Iron-Ligand Systems
The accurate theoretical description of iron-ligand systems presents a significant challenge due to the complex electronic structures of transition metals. Density Functional Theory (DFT) has become a vital tool for these investigations due to its balance of computational cost and accuracy. frontiersin.org However, the reliability of DFT results is highly dependent on the choice of the exchange-correlation functional. aip.org
For iron(II) complexes, which often exhibit spin-crossover transitions, standard quantum chemical methods like semilocal DFT and CCSD(T) can perform poorly when calculating the energy difference between high- and low-spin states. acs.org Many common functionals tend to fail in accurately predicting the energy differences between various spin states. aip.org This failure in some cases is attributed to a significant underestimation of the exchange energy. aip.org Consequently, hybrid functionals that incorporate a substantial portion of Hartree-Fock exchange (around 50%) can yield more accurate results for certain systems like [Fe(H2O)6]2+, [Fe(NH3)6]2+, and [Fe(NCH)6]2+. aip.org
Conversely, for other complexes such as [Fe(CO)6]2+, the challenge may lie in the multiconfigurational character of the ground state wave-function, and a universally suitable functional has not been identified. aip.org Research suggests that density-corrected DFT can be both more accurate and reliable, providing consistent predictions for systems like the Fe-Porphyrin complex. acs.org
Studies have benchmarked various functionals against high-accuracy methods like diffusion Monte Carlo. aip.org For certain Fe(II) octahedral complexes, functionals like BP86 and PBE, which are simple Generalized Gradient Approximations (GGAs), have been shown to provide some of the most accurate results. acs.org The OPBE functional has also been suggested to yield good results for iron complexes with oxidation states of +2, +3, or +6. frontiersin.org The B3LYP functional has demonstrated reliability in calculating the spin-state ordering of specific iron-dioxygen species. frontiersin.org
A proposed strategy for assessing the electronic structure in systems where DFT analysis can be ambiguous is to focus on the geometry, which is a more reliably calculated parameter. nih.gov By comparing DFT-derived bond lengths (e.g., O-O or N-O) with those in free, non-metal-bound species, a more calibrated assignment of the electronic structure can be achieved. nih.gov
The following table presents a selection of DFT functionals and their assessed reliability for specific iron-ligand systems:
| DFT Functional | System/Application | Reliability Assessment | Source |
| BP86, PBE (GGAs) | Small ligand Fe(II) complexes | Identified as providing some of the most accurate results for spin gaps. | acs.org |
| Hybrid Functionals (~50% HF exchange) | [Fe(H2O)6]2+, [Fe(NH3)6]2+, [Fe(NCH)6]2+ | Can provide quite accurate results due to better handling of exchange energy. | aip.org |
| OPBE | Iron complexes (oxidation states +2, +3, +6) | Suggested to give good results for spin-state energies. | frontiersin.org |
| B3LYP | P450 and chloroperoxidase Cpd I, [(TMC)Fe(O2)]2+ | Performed very well in specific QM/MM studies and for spin-state ordering. | frontiersin.org |
| TPSSH with DFT-D3 | Ni/Cu/Al/Fe ions with organic molecules | Demonstrated to effectively describe the interactions. | mdpi.com |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and popular computational method for investigating the electronic excited states of molecules. semanticscholar.orgrsc.orguci.eduarxiv.org It offers a formally rigorous framework for studying time-dependent phenomena, replacing the complex many-body time-dependent Schrödinger equation with a more manageable set of time-dependent single-particle (Kohn-Sham) equations. uci.edu This approach allows for the calculation of various excited state properties, including absorption spectra and transition frequencies. rsc.orguci.edu
TDDFT has become a standard method for calculating excited state properties in larger molecules, often superseding older methods like Configuration Interaction Singles (CIS). ups-tlse.fr While CIS neglects electron correlation, leading to potential inaccuracies, TDDFT provides considerably improved results at a comparable computational cost. ups-tlse.fr The accuracy of TDDFT for excited state potential energy surfaces and other properties has been shown to be more robust than CIS, especially for molecular geometries that differ significantly from the ground state minimum. ups-tlse.fr
The core principle of TDDFT is based on the Runge-Gross theorem, which establishes that for a given initial state, the time-dependent density uniquely determines the time-dependent external potential. uci.edu In practice, linear response TDDFT is widely used, where the response of the system to a weak, oscillating electric field is analyzed to extract information about electronic excitations. uci.edu
The quality of TDDFT calculations for adiabatic excitation energies, molecular structures, dipole moments, and vibrational frequencies of excited states is remarkably high, often comparable to the accuracy achieved in ground-state DFT calculations. ups-tlse.fr This makes TDDFT a valuable tool for gaining a deeper understanding of photophysical and photochemical processes. ups-tlse.fr
Ab Initio Calculations for Vibrational Properties and Hydrogen Bonding Interactions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a fundamental tool for investigating the vibrational properties and hydrogen bonding interactions within molecular systems. ysu.am These methods can predict vibrational spectra, including frequencies and infrared intensities, and analyze how these properties change upon complex formation. ysu.am
Hydrogen bonding is a critical interaction that dictates the structure and properties of many chemical and biological systems. ysu.am In complexes involving iron perchlorate, hydrogen bonds can form between the perchlorate anions, coordinated water molecules, and other ligands. Ab initio calculations can elucidate the nature and strength of these bonds. mit.edu For instance, the formation of a hydrogen bond typically leads to a weakening of the covalent bond involved in the interaction (e.g., an O-H bond), which is observed as a shift to a lower frequency in the vibrational spectrum. ysu.am
The analysis of dihydrogen-bonded complexes using ab initio methods, such as Møller–Plesset perturbation theory (MP2), has shown that binding energies can be significant, and the nature of the interaction can range from electrostatic to having a notable exchange energy component. researchgate.net A topological analysis based on the Atoms in Molecules (AIM) theory of Bader can further characterize these interactions. researchgate.net The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between interacting atoms provide insight into the nature of the bond, distinguishing between covalent and closed-shell (e.g., ionic, hydrogen bond, van der Waals) interactions. researchgate.netresearchgate.net For hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive. researchgate.net
Computational studies have employed these techniques to explore interactions in various systems, including the adsorption of perchlorate onto functionalized surfaces, where hydrogen bonding plays a key role. mit.edu Geometric properties, such as bond distances and angles, derived from these calculations are crucial for understanding the structure of hydrogen-bonded networks. mit.edu
Coordination Chemistry and Ligand Interactions in Iron Perchlorate Complexes
Design and Synthesis of Novel Iron(II) Perchlorate (B79767) Coordination Compounds
The synthesis of new iron(II) perchlorate complexes is driven by the quest for compounds with specific magnetic, electronic, and structural properties. The choice of ligand is paramount in dictating the final architecture and characteristics of the coordination compound.
Bidentate and polydentate ligands, which bind to a central metal ion through two or more donor atoms, are instrumental in forming stable iron(II) complexes. mdpi.comiucr.orgmdpi.com These ligands, often referred to as chelating agents, enhance the stability of the resulting complex through the chelate effect. mdpi.comresearchgate.net This effect describes the increased thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. researchgate.netresearchgate.net
The synthesis of iron(II) complexes with bidentate N-heterocyclic carbene (NHC) ligands has been a subject of investigation. nih.govesrf.froecd-nea.org For instance, several Fe(II) complexes have been synthesized to study the bond formation with bidentate carbene ligands that have varying ligand bite angles. nih.gov The use of sterically demanding bidentate ligands can be crucial for stabilizing dinuclear iron complexes with lower coordination numbers. esrf.fr In many cases, the geometry around the Fe(II) center in these complexes is a distorted tetrahedron. oecd-nea.org Polydentate ligands are also crucial in biological systems, such as the quadridentate heme ligand in hemoglobin that coordinates with iron. mdpi.comresearchgate.net
Terpyridine, a tridentate ligand, readily forms stable complexes with iron(II) ions. researchgate.net The synthesis of homoleptic iron(II) complexes with terpyridine derivatives can be achieved by reacting iron(II) chloride tetrahydrate with two equivalents of the respective ligand in methanol (B129727). researchgate.net These complexes, such as [Fe(tpy)2]2+ (where tpy is terpyridine), are known for their high stability. researchgate.net The crystal structure of bis(2,2′:6′,2″-terpyridine)iron(II) bis(perchlorate) hydrate (B1144303) reveals a cation with approximate D2d symmetry, where the main distortion from an ideal octahedral geometry is an axial compression. wikipedia.org
The synthesis of di-topic hybrid ligands incorporating both terpyridine and other coordinating domains, like 2,2'-dipyridylamino (dpa), has also been explored. wikipedia.org In the resulting iron(II) complexes, such as [Fe(L)2(PF6)2] where L is the hybrid ligand, the iron(II) ion preferentially binds to the terpyridine site. wikipedia.org The study of these complexes provides insight into the coordination preferences of the metal ion and the influence of the ligand architecture on the final structure. wikipedia.org
While six-coordinate octahedral geometry is common for iron(II), complexes with higher coordination numbers can be synthesized. An example is the octacoordinated iron(II) compound, tetrakis(1,8-naphthyridine)Fe(II) perchlorate. acs.orgscispace.comacs.org The synthesis of this complex involves the reaction of an iron(II) salt with four equivalents of the bidentate ligand 1,8-naphthyridine (B1210474). acs.orgscispace.com
The crystal structure of this complex was determined by single-crystal X-ray diffraction. acs.orgscispace.com The coordination polyhedron around the Fe(II) ion is a distorted dodecahedron. scispace.com This distortion is attributed to the rigid and planar nature of the naphthyridine ligand, which has a small "bite" angle, and to repulsions between the ligands. scispace.com The eight Fe-N bonds have an average length of 2.35 Å. scispace.com
The interaction of the fluoroquinolone antibiotics ciprofloxacin (B1669076) (CIP) and norfloxacin (B1679917) (NOR) with iron(II) perchlorate has been investigated. researchgate.netdiva-portal.org Studies indicate that both ciprofloxacin and norfloxacin act as bidentate ligands, coordinating to the iron(II) ion. researchgate.netdiva-portal.org
Infrared (IR) spectra of the resulting complexes show that the coordination occurs through the carbonyl oxygen atom and one of the oxygen atoms of the carboxylate group of the quinolone molecule. researchgate.netdiva-portal.org Electrical conductivity and magnetic susceptibility measurements reveal that the isolated solid complexes are high-spin and behave as 1:2 electrolytes, consistent with the formulation Fe(L)n2, where L is the quinolone ligand. researchgate.netdiva-portal.org Optical spectra support the formation of complexes with varying metal-to-ligand molar ratios, including 1:1, 1:2, 1:3, and 1:4. researchgate.netdiva-portal.org
| Ligand | Coordination Mode | Binding Sites | Electrolyte Type |
|---|---|---|---|
| Ciprofloxacin (CIP) | Bidentate | Carbonyl oxygen and carboxylate oxygen | 1:2 |
| Norfloxacin (NOR) | Bidentate | Carbonyl oxygen and carboxylate oxygen | 1:2 |
Octacoordinated Iron(II) Complexes
Formation and Characterization of Iron(III) Perchlorate Coordination Compounds
Iron(III) perchlorate also serves as a precursor for a variety of coordination compounds, with its interaction with water being of fundamental importance.
In aqueous solutions, the iron(III) ion exists as a hydrated complex. The primary coordination sphere consists of an iron(III) ion octahedrally coordinated to six water molecules, forming the hexaaquairon(III) cation, [Fe(H2O)6]3+. capes.gov.brosti.gov This primary aquo complex is a well-characterized species. osti.gov
The crystal structure of iron(III) perchlorate nonahydrate, Fe(H2O)63·3H2O, provides a clear example of this. capes.gov.brmaynoothuniversity.ie In this compound, the central Fe(III) atom is surrounded by six water molecules in an octahedral arrangement. capes.gov.br Beyond this primary hydration shell, there exists a second coordination sphere. This secondary shell is composed of non-coordinating water molecules and perchlorate anions that are hydrogen-bonded to the water molecules of the primary shell. capes.gov.brmaynoothuniversity.ie The water molecules of this second shell form a larger octahedron around the primary [Fe(H2O)6]3+ unit. capes.gov.br Studies have shown that the water molecules of the second coordination sphere are closer to the central iron atom than the perchlorate tetrahedra. capes.gov.br Molecular dynamics simulations also support the existence of a second hydration shell around the Fe3+ ion in aqueous solution, containing approximately 15 water molecules.
| Coordination Sphere | Coordinating Species | Number of Species | Geometry | Reference |
|---|---|---|---|---|
| Primary | Water (H₂O) | 6 | Octahedral | capes.gov.brosti.gov |
| Secondary | Water (H₂O) and Perchlorate (ClO₄⁻) | - | Hydrogen-bonded network | capes.gov.brmaynoothuniversity.ie |
Iron(III) Porphyrin Complexes
Iron(III) porphyrin complexes involving the perchlorate anion exhibit rich and complex chemical behavior. The oxidation of iron(III) porphyrin complexes, such as those with 5,10,15,20-tetraphenylporphyrin (TPP), 5,10,15,20-tetramesitylporphyrin (TMP), and 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP), using ferric perchlorate in acetonitrile (B52724) at low temperatures, leads to the formation of metastable iron(IV) diperchlorate complexes. nih.gov These species subsequently isomerize to the more stable iron(III) diperchlorate porphyrin radical cations upon warming to room temperature. nih.govresearchgate.net
The synthesis and characterization of several specific iron(III) porphyrin perchlorate complexes have been reported. For instance, the five-coordinate aquo(octaethylporphinato)iron(III) perchlorate, [Fe(OEP)(H₂O)]ClO₄, has been synthesized and structurally characterized. acs.org Another example is the nitrosyl(octaethylporphinato)iron(III) perchlorate complex, [Fe(OEP)(NO)]ClO₄, which has been studied to understand the covalent nature of the Fe-NO group. nih.gov Furthermore, adducts such as the monoimidazole complex of octaethylporphyrinato-iron(III) perchlorate serve as models for heme-containing enzymes like cytochromes and peroxidases. ontosight.ai These complexes are valuable for probing the electronic and steric factors that influence the reactivity of metalloporphyrin centers. ontosight.ai The study of these compounds, including their magnetic properties and spin states, provides crucial insights into their electronic structure. researchgate.netmanchester.ac.uk
Iron(III) Complexes with Octamethylpyrophosphoramide
Iron(III) forms a notable complex with octamethylpyrophosphoramide (OMPA), specifically as tris(octamethylpyrophosphoramide)iron(III) triperchlorate, Fe(OMPA)₃₃. ontosight.ai In this complex, the iron(III) ion is coordinated to three OMPA ligands. ontosight.ai The perchlorate ions are present to balance the charge of the complex cation. ontosight.ai Such complexes have been investigated for their potential applications in catalysis, pharmaceuticals, and as magnetic materials due to the inherent properties of the iron center and the chelating nature of the OMPA ligands. ontosight.ai Spectroscopic studies, including single-crystal absorption and emission spectra, have been conducted on related complexes to understand their electronic structure and ligand field parameters. researchgate.net
Pentacoordinated Iron(III) Complexes
Pentacoordinated or five-coordinate iron(III) complexes represent a significant class of coordination compounds where the iron center is bound to five ligands. The use of the weakly coordinating perchlorate anion often facilitates the formation of such species. A key example is the synthesis and crystallographic characterization of the five-coordinate nitrosyl(octaethylporphinato)iron(III) perchlorate, [Fe(OEP)(NO)]ClO₄. nih.gov In this complex, the iron atom is displaced from the porphyrin plane and exhibits a nearly linear Fe-N-O arrangement. nih.gov Another well-characterized pentacoordinated species is aquo(octaethylporphinato)iron(III) perchlorate. acs.org The study of these complexes is crucial for understanding the structural and electronic properties that dictate their reactivity. While not involving perchlorate directly as a ligand, studies on pentacoordinated chloro-iron(III) complexes with Schiff-base ligands also provide insight into the distorted square-pyramidal geometry that is common for these types of compounds. mdpi.com The magnetic and redox properties of these five-coordinate species are of significant interest, often revealing high-spin configurations for the iron(III) center. mdpi.com
Coordination of Ciprofloxacin and Norfloxacin to Iron(III)
The interaction of the fluoroquinolone antibiotics ciprofloxacin (CIP) and norfloxacin (NOR) with iron(III) perchlorate has been extensively studied. researchgate.nettandfonline.comjocpr.com These studies have shown that both ciprofloxacin and norfloxacin act as bidentate ligands, coordinating to the iron(III) ion. researchgate.nettandfonline.comjocpr.com Infrared (IR) spectroscopy indicates that the binding occurs through the carbonyl oxygen atom and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered ring. tandfonline.comdoi.orgajrconline.org This coordination mode is supported by X-ray crystallography studies of related iron(III)-ciprofloxacin complexes. doi.org The formation of these complexes is often indicated by a color change in the solution. mdpi.comresearchgate.net The interaction is significant as it can alter the physicochemical properties of the parent drug. nih.gov
Metal-Ligand Stoichiometry and Specific Binding Modes
The stoichiometry of the complexes formed between iron(III) and fluoroquinolone ligands like ciprofloxacin and norfloxacin can vary. For the reactions involving iron(III) perchlorate, optical spectra suggest the formation of complexes with multiple metal-to-ligand molar ratios, including 1:1, 1:2, 1:3, and 1:4. researchgate.nettandfonline.comjocpr.comscispace.com
For ciprofloxacin, a 1:2 metal-to-ligand ratio is frequently reported as the most predominant species in acidic media when complexed with iron(III). nih.govnih.gov However, studies with iron(III) perchlorate have identified stable complexes with various stoichiometries. researchgate.nettandfonline.com
Similarly, for norfloxacin, studies have shown the formation of complexes with different stoichiometries. Some research indicates a 1:1 metal-to-ligand ratio with Fe(III), while other studies using iron(III) perchlorate point to the existence of 1:1, 1:2, 1:3, and 1:4 complexes. researchgate.nettandfonline.comasianpubs.org The specific stoichiometry can be influenced by factors such as the concentration of the reactants and the pH of the medium. e-journals.in
The consistent binding mode observed across these different stoichiometries is the bidentate chelation of the fluoroquinolone to the iron(III) center via the 4-keto oxygen and an oxygen from the 3-carboxylate group. tandfonline.comajrconline.org
Interactive Data Table: Stoichiometry of Iron(III)-Fluoroquinolone Complexes
| Ligand | Metal Salt | Reported Stoichiometries (Fe:Ligand) | Method of Determination |
|---|---|---|---|
| Ciprofloxacin | Iron(III) Perchlorate | 1:1, 1:2, 1:3, 1:4 | Optical Spectroscopy |
| Norfloxacin | Iron(III) Perchlorate | 1:1, 1:2, 1:3, 1:4 | Optical Spectroscopy |
| Ciprofloxacin | Iron(III) | 1:2 | Job's Method |
Interactive Data Table: Binding Sites in Iron(III)-Fluoroquinolone Complexes
| Ligand | Confirmed Binding Atoms | Spectroscopic Evidence |
|---|---|---|
| Ciprofloxacin | Carbonyl oxygen, Carboxylate oxygen | IR Spectroscopy, X-ray Crystallography |
Catalytic Applications and Mechanistic Pathways of Iron Perchlorate Species
Iron(III) Perchlorate (B79767) as a Lewis Acid Catalyst in Organic Transformationsics-ir.orgrsc.orgresearchgate.netorganic-chemistry.org
Iron(III) perchlorate, particularly its hydrated form (Fe(ClO₄)₃·xH₂O), is recognized as an inexpensive, non-toxic, and efficient Lewis acid catalyst. ics-ir.orgabo.fi Lewis acids play a crucial role in organic synthesis by activating reactants, which can lead to significant rate enhancements and increased selectivity compared to thermal reactions. ics-ir.org Fe(ClO₄)₃ is soluble in many organic solvents and can be used in homogeneous catalysis or immobilized on solid supports like silica (B1680970) gel for heterogeneous applications, which simplifies work-up procedures. ics-ir.org Its effectiveness has been demonstrated in a wide array of reactions, including the formation and cleavage of chemical bonds and the synthesis of complex organic molecules. ics-ir.org
Iron(III) perchlorate hydrate (B1144303) serves as a catalyst in the direct oxidative esterification of aldehydes to the corresponding esters. researchgate.netscientificlabs.co.uk This transformation is a valuable method for synthesizing aryl esters. chemicalbook.com For instance, the conversion of furfural (B47365) to ethyl 2-furoate has been successfully achieved using an iron(III) perchlorate catalyst in conjunction with an oxidant like hydrogen peroxide. researchgate.net This method provides a direct route from aldehydes to esters, bypassing the need to first oxidize the aldehyde to a carboxylic acid.
Table 1: Iron(III) Perchlorate Catalyzed Oxidative Esterification
| Aldehyde Substrate | Oxidant | Product Type | Reference |
|---|---|---|---|
| Various Aldehydes | Not specified | Aryl Esters | chemicalbook.com |
The protection of hydroxyl groups via acetylation is a fundamental transformation in organic synthesis. Iron(III) perchlorate has been identified as a highly efficient Lewis acid catalyst for the acetylation of a broad range of alcohols (primary, secondary, and tertiary) and phenols. researchgate.netcapes.gov.br The reaction typically proceeds at room temperature using acetic acid or acetic anhydride (B1165640) as the acetylating agent, with only a catalytic amount of Fe(ClO₄)₃ (e.g., 0.25 mol%) required. researchgate.netcapes.gov.br The catalyst activates the acetylating agent, facilitating the nucleophilic attack by the alcohol or phenol. researchgate.net Furthermore, Fe(ClO₄)₃ can also catalyze the direct conversion of trimethylsilyl (B98337) (TMS) ethers to their corresponding acetates using acetic anhydride at ambient temperatures. tandfonline.com
Table 2: Acetylation of Alcohols and Phenols using Iron(III) Perchlorate
| Substrate Type | Acetylating Agent | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| Alcohols, Phenols | Acetic Acid | Fe(ClO₄)₃ (0.25 mol%) | Room Temperature | researchgate.netcapes.gov.br |
| Alcohols, Phenols | Acetic Anhydride | Fe(ClO₄)₃ | Room Temperature | semanticscholar.org |
The Ritter reaction is a classic method for synthesizing N-substituted amides from the reaction of a nitrile with a carbocation source, such as an alcohol or alkene, under acidic conditions. researchgate.net Iron(III) perchlorate, both in its pure form and when supported on silica gel, has proven to be an effective catalyst for this transformation. ics-ir.org It promotes the conversion of primary and secondary benzylic alcohols into the corresponding substituted amides in the presence of a nitrile. ics-ir.org More recent research has shown that iron(III) perchlorate hydrate can catalyze the Ritter reaction between various methyl ethers (benzyl, sec-alkyl, and tert-butyl) and nitriles under solvent-free conditions, affording amides in high to excellent yields. researchgate.netresearcher.life
Table 3: Iron(III) Perchlorate Catalyzed Ritter Reaction
| Substrate | Nitrile | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Benzylic Alcohols | Various Nitriles | Fe(ClO₄)₃/Silica Gel | Substituted Amides | ics-ir.org |
| Methyl Ethers | Various Nitriles | Fe(ClO₄)₃·H₂O | Substituted Amides | researchgate.netresearcher.life |
The catalytic activity of iron(III) perchlorate extends to a variety of other functional group and ring-forming transformations. sliet.ac.inmodicollege.com It has been employed for the oxidative dimerization of aromatic hydrocarbons and the selective oxidation of thiols to disulfides. scribd.com
A notable application is in transannular reactions, where it facilitates the transformation of 1,5-cyclooctadiene (B75094) into bicyclo[3.3.0]octane derivatives. Iron(III) perchlorate has also been used to catalyze the synthesis of heterocyclic compounds, such as the reaction of o-phenylenediamine (B120857) with aldehydes to form 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles at ambient temperature without a solvent. ics-ir.org Additionally, when adsorbed on silica gel, it serves as an efficient reagent for the cleavage of carbon-nitrogen double bonds. sliet.ac.inmodicollege.com
Ritter Reaction
Iron(II) Perchlorate in Catalysisontosight.aichemimpex.com
While much of the focus has been on Fe(III) species, iron(II) perchlorate also functions as a catalyst, particularly in reactions involving redox changes. ontosight.aichemimpex.com Recent studies have highlighted its role in advanced catalytic systems. Specifically, iron(II) complexes incorporating tris(2-pyridylmethyl)amine (B178826) (TPA)-type ligands have been developed to catalyze challenging C–H oxygenation reactions. chemistryviews.orgnih.govacs.org In these systems, the Fe(II) center is crucial for activating the perchlorate anion, which serves as the terminal oxidant, a role discussed further in the next section. nih.govacs.org This approach harnesses the oxidizing potential of perchlorate to functionalize C-H bonds, a significant goal in modern synthetic chemistry. chemistryviews.org
Perchlorate as an Oxidant in Iron-Catalyzed Reactionschemistryviews.orgnih.gov
The perchlorate anion (ClO₄⁻) is a powerful oxidizing agent, yet it is often kinetically inert in solution, which limits its direct use in synthesis. chemistryviews.orgwikipedia.org However, innovative iron-based catalytic systems have been designed to overcome this kinetic barrier. chemistryviews.orgnih.gov Research has demonstrated that iron(II) complexes featuring TPA-type ligands with appended aniline (B41778) hydrogen-bond donors can effectively promote the reduction of perchlorate. chemistryviews.orgnih.gov
This catalytic system facilitates the transfer of an oxygen atom from the perchlorate ion to a substrate. nih.govacs.org The reaction is proposed to proceed through the formation of a highly reactive iron(IV)-oxo (Fe(IV)=O) intermediate. nih.gov This strategy has been successfully applied to the C–H oxygenation of various organic substrates. chemistryviews.org For example, cyclic alkyl aromatics and anthracene (B1667546) derivatives have been converted into the corresponding ketones and quinones in yields of up to 98%. chemistryviews.org The mechanism for aliphatic substrates is thought to involve a hydrogen atom transfer (HAT)/radical rebound pathway, while aromatic C-H hydroxylation may occur via an electrophilic aromatic substitution pathway. nih.gov This work not only provides a valuable method for C-H functionalization but also offers a way to repurpose perchlorate, a common environmental pollutant, as a useful reagent in chemical synthesis. chemistryviews.orgnih.gov
C-H Oxygenation Mechanisms
Iron perchlorate complexes are effective catalysts for the oxygenation of C-H bonds in various organic substrates. The central mechanism involves the ability of the iron center to activate the perchlorate anion (ClO₄⁻), which is typically regarded as a poorly coordinating and kinetically stable anion.
One prominent pathway involves the direct oxygen atom transfer from the perchlorate anion to an Iron(II) center, which generates a putative, highly reactive high-valent iron(IV)-oxo (Fe(IV)=O) species. atamanchemicals.com This intermediate is a powerful oxidant capable of activating strong C-H bonds. The subsequent reaction with a substrate, such as an alkane or aromatic compound, is proposed to proceed through a hydrogen atom transfer (HAT) from the substrate to the Fe(IV)=O species. This generates a substrate radical and an Fe(III)-OH intermediate, which then rapidly combine in a "radical rebound" step to yield the oxygenated product. atamanchemicals.com
An alternative mechanism has been proposed, particularly in systems involving iron(III) perchlorate and hydrogen peroxide in acetonitrile (B52724). In these cases, studies suggest that the primary oxidizing species responsible for alkane oxidation is the hydroxyl radical (•OH). americanelements.com The specific pathway is influenced by the precise nature of the iron complex, the solvent, and the presence of other reagents.
Role of the Secondary Coordination Sphere in Catalyst Turnover
The secondary coordination sphere, which encompasses the molecular environment around the ligands directly bound to the iron center, is critical for catalytic turnover and efficiency. This sphere can influence the catalyst's properties through non-covalent interactions, such as hydrogen bonding, without directly participating in the bond-breaking and bond-making steps at the metal center.
Strategies for Mitigating Chloride Inhibition in Catalytic Cycles
A common challenge in catalytic cycles that utilize perchlorate as the terminal oxidant is the formation of chloride ions (Cl⁻) as a byproduct. Chloride can act as an inhibitor by coordinating to the iron center, blocking the active site, and impeding the binding of the substrate or the perchlorate anion for the next catalytic cycle. Several strategies have been developed to counteract this inhibition.
Precipitation/Sequestration : One direct method is to remove the inhibitory chloride ions from the reaction solution as they are formed. This can be achieved by adding a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), which leads to the precipitation of the insoluble and non-coordinating silver chloride (AgCl). atamanchemicals.com
Chemically Selective Overlayers : Drawing from concepts in electrocatalysis, a potential strategy involves the use of protective overlayers on the catalyst. These layers can be designed to be permeable to reactants and substrates but impermeable to inhibitor ions like chloride, thus preventing them from reaching the active metal center. wikipedia.org
Chemical Conversion of the Inhibitor : In related systems, inhibitors have been shown to passivate catalytic metal chlorides by converting them into more inert compounds. For example, sulfur-based agents can convert active metal chlorides into inert metal sulfides or sulfates, effectively removing the inhibiting species from the catalytic cycle. wikipedia.org
Adsorption of Competitive Inhibitors : Another approach involves introducing compounds that can adsorb onto the catalyst's surface. These agents can block the specific sites where chloride ions would otherwise bind and cause inhibition, a technique analogous to methods used in corrosion mitigation. nih.gov
Water Oxidation Catalysis by Iron(III) Perchlorate Complexes
Complexes derived from iron(III) perchlorate are recognized as active catalysts for the oxidation of water to produce molecular oxygen (O₂), a critical reaction for artificial photosynthesis and renewable energy systems. The catalytic cycle involves the iron complex mediating the transfer of four electrons from two water molecules.
Role of High-Valent Iron-Oxygen Intermediates
The mechanism of water oxidation catalyzed by iron complexes is fundamentally dependent on the formation of high-valent iron-oxo intermediates. americanelements.comthegoodscentscompany.com Starting from an iron(III) state, the catalyst undergoes a series of successive one-electron oxidations to generate highly reactive Fe(IV) and Fe(V) species. wikipedia.org Spectroscopic and analytical studies have provided strong evidence for these intermediates.
For instance, an Fe(IV)=O species has been identified as a key intermediate, which can then be further oxidized to an even more potent Fe(V)=O species. wikipedia.orgwikipedia.org It is this high-valent Fe(V)(O) species that is often implicated as being responsible for the crucial O–O bond formation step. scribd.com This step typically proceeds via a water nucleophilic attack (WNA) mechanism, where a water molecule from the solution attacks the electrophilic oxygen atom of the iron-oxo unit. scribd.com In some systems, particularly those using cerium(IV) as a chemical oxidant, a heterodimetallic intermediate, such as an Fe(IV)–O–Ce(IV) adduct, has been characterized as the reactive species that precedes O–O bond formation. fishersci.ca
Table 1: Characterized Intermediates in Iron-Catalyzed Water Oxidation
| Proposed Intermediate Species | Oxidation State | Characterization Methods | Reference(s) |
|---|---|---|---|
[Fe(IV)=O] |
Fe(IV) | ESI-MS, UV-vis | wikipedia.org |
[Fe(V)(O)] |
Fe(V) | Advanced Spectroscopy, Electrochemical Studies | scribd.com |
Fe(4+) |
Fe(IV) | In situ X-ray Absorption, Mössbauer Spectroscopy | wikipedia.org |
[(mcp)Fe(IV)(O)(μ-O)Ce(IV)(NO3)3]+ |
Fe(IV) | Cryospray Ionization HRMS, Resonance Raman | fishersci.ca |
[Fe(V)(L1)(O)2]+ |
Fe(V) | ESI-MS, DFT Calculations | wikipedia.org |
Controllable Ligand Exchange Mechanisms in Catalytic Cycles
More sophisticated mechanisms involve dynamic ligand behavior that is coupled to the redox state of the iron center. One such strategy is the "dangling ligand" approach. In this design, a hexa-coordinated iron(II) complex features a multidentate ligand with an arm (e.g., a pyridyl group) that is coordinated to the metal. wikidata.org Upon oxidation of the iron center to Fe(III), this ligand arm dissociates, or "dangles," opening up a coordination site for a water molecule to bind. wikidata.org After the catalytic cycle is complete and the iron center is reduced back to Fe(II), the dangling ligand re-coordinates, closing the site and regenerating the initial stable state of the catalyst. wikidata.org This controllable, reversible ligand exchange provides a built-in mechanism to protect the catalyst from degradation while allowing water to access the active site only when the complex is in the appropriate oxidized state. wikidata.org
Application in Chemical Actinometry
Iron(III) perchlorate finds a specific application in the field of chemical actinometry, which is the measurement of the number of photons in a beam of light (i.e., luminous flux). It is used as a component in actinometer systems that rely on the photolysis of a ferrioxalate (B100866) complex within an aqueous solution. wikipedia.orgeasychem.orgnih.gov In these systems, the presence of a polyoxometalate along with iron(III) perchlorate is also noted. wikipedia.orgfishersci.ca
Electrochemical Behavior and Applications of Iron Perchlorate Systems
Electrochemical Redox Processes of Iron Perchlorate (B79767) Species
The foundation of iron perchlorate's electrochemical utility lies in the reversible oxidation and reduction of the iron center. The nature of the perchlorate anion and the surrounding medium significantly influences these redox processes.
The Fe²⁺/Fe³⁺ redox couple in a perchlorate electrolyte is a cornerstone of its electrochemical characterization. In thermoelectric applications, this couple is notable for its high and positive temperature coefficient of redox potential, which has been measured at +1.76 mV/K. researchgate.netnih.gov This value is complementary to the negative coefficient of the commonly used ferric/ferrous cyanide electrolyte (Fe(CN)₆³⁻/Fe(CN)₆⁴⁻), which is -1.42 mV/K. researchgate.netnih.gov The uncoordinated nature of the perchlorate anion is believed to contribute to this high Seebeck coefficient. mdpi.com In non-aqueous media, such as dimethylformamide with a supporting electrolyte, Fe(II) tris(2-pyridylmethyl)amine (B178826) (TPA) complexes, which can be formed in the presence of perchlorate, exhibit a reversible Fe(II)/Fe(III) redox couple at a potential of approximately –0.560 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. nih.gov The reduction potential of aqueous iron complexes is a key parameter in understanding their reactivity; for instance, the potential for the Fe(IV)aqO²⁺/Fe(III)aqOH²⁺ couple has been estimated to be at or above 1.8 V. osti.gov
Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical behavior of iron perchlorate systems. Studies of iron electrodes in neutral sodium perchlorate solutions reveal an extensive active region with a single anodic current peak, after which the electrode passivates. researchgate.netresearchgate.net During this process, iron dissolution occurs, forming Fe²⁺ and Fe³⁺ species. researchgate.net
In non-aqueous solvents, tetra-n-butylammonium perchlorate (TBAP) is a common supporting electrolyte for CV studies. For example, the CV of diiron complexes in dichloromethane (B109758) with TBAP showed two distinct, well-resolved reversible waves, indicating electronic communication between the two iron centers. nih.gov Similarly, CV has been used to study iron porphyrin complexes in dichloromethane containing tetrabutylammonium (B224687) perchlorate, allowing for the characterization of redox couples such as Fe(III)/Fe(IV). pnas.org The technique is also instrumental in the electropolymerization of iron-containing films, where the supporting electrolyte, such as tetraethylammonium (B1195904) perchlorate, plays a crucial role in the film's electrochemical and spectroelectrochemical properties. electrochemsci.org
| Complex | Redox Couple | Potential (E₁/₂) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Fe(II) tris(2-pyridylmethyl)amine (TPA) variant | Fe(II)/Fe(III) | -0.560 V vs Fc | Dimethylformamide / NBu₄Cl | nih.gov |
| CH₂[(η⁵-C₅H₄)Fe(dppe)Me]₂ | Fe(I)/Fe(II) & Fe(II)/Fe(III) | -0.33 V & -0.20 V | CH₂Cl₂ / TBAP | nih.gov |
| SiMe₂[(η⁵-C₅H₄)Fe(dppe)Me]₂ | Fe(I)/Fe(II) & Fe(II)/Fe(III) | -0.35 V & -0.21 V | CH₂Cl₂ / TBAP | nih.gov |
| GeMe₂[(η⁵-C₅H₄)Fe(dppe)Me]₂ | Fe(I)/Fe(II) & Fe(II)/Fe(III) | -0.36 V & -0.23 V | CH₂Cl₂ / TBAP | nih.gov |
| SnMe₂[(η⁵-C₅H₄)Fe(dppe)Me]₂ | Fe(I)/Fe(II) & Fe(II)/Fe(III) | -0.36 V & -0.22 V | CH₂Cl₂ / TBAP | nih.gov |
Iron(II)/Iron(III) Redox Couples and Potentials
Applications in Energy Harvesting and Conversion
The unique electrochemical characteristics of the iron perchlorate system, particularly the Fe²⁺/Fe³⁺ redox couple, make it a promising candidate for energy applications, specifically in converting thermal energy into electricity.
Iron(II/III) perchlorate electrolytes have been investigated as a high-performance n-type material for thermocells (also known as thermogalvanic cells), which generate electricity from a temperature gradient. researchgate.netnih.gov This electrolyte provides a high Seebeck coefficient of +1.76 mV/K, which is a measure of the voltage generated per unit of temperature difference. researchgate.netnih.govacs.org When used in a thermocell with platinum electrodes, a 0.8 M Fe²⁺/Fe³⁺ perchlorate electrolyte demonstrated a power density of 687 mW/m² for a temperature difference of 20 °C. researchgate.netnih.gov This performance represents a 45% increase in power density compared to a similar device using the benchmark p-type ferric/ferrocyanide electrolyte. researchgate.netnih.gov The development of such high-performance n-type electrolytes is crucial for advancing p-n type thermocells, which can offer more significant power outputs. researchgate.netresearcher.life
| Electrolyte System | Type | Seebeck Coefficient (α) | Power Density | Reference |
|---|---|---|---|---|
| Iron(II/III) Perchlorate | n-type | +1.76 mV/K | 687 mW/m² | researchgate.netnih.gov |
| Ferric/Ferrous Cyanide | p-type | -1.42 mV/K | ~474 mW/m² | researchgate.netnih.gov |
The efficiency of an electrochemical device is closely linked to the kinetics of charge transfer at the electrode-electrolyte interface. For iron(III) perchlorate, studies have shown that electron transfer rates can be enhanced at electrodes modified with magnetized microparticles embedded in a polymer film like Nafion. researcher.life This enhancement is attributed to improvements in the kinetics of both the heterogeneous exchange rate and the self-exchange rate. researcher.life In thermocell applications, the power factor and figure of merit for the iron perchlorate electrolyte were found to be 28% and 40% higher, respectively, than those for the cyanide electrolyte, indicating greater efficiency. researchgate.netnih.gov The heterogeneous electron transfer rate constant for the Fe(III)/Fe(II) redox couple is a key parameter; for an iron tetraphenylporphyrin (B126558) complex with a perfluorophosphate counter-ion, which is more weakly coordinating than chloride, the reversibility and rate constant of the Fe(III)/Fe(II) couple were improved. nih.gov
Thermoelectric Applications: Iron(II/III) Perchlorate Electrolytes in Thermocells
Electrochemical Strategies for Perchlorate Degradation
Perchlorate (ClO₄⁻) is a persistent environmental contaminant, and electrochemical methods using iron have been developed for its remediation. These strategies leverage the reductive capabilities of iron species to convert perchlorate into harmless chloride ions.
One approach involves the use of zero-valent iron (ZVI), which can be generated electrochemically by reducing iron(II) on a porous carbon electrode. koreascience.kr This method creates well-distributed ZVI nanoparticles with a high surface area, enhancing the degradation of perchlorate without the evolution of hydrogen gas. koreascience.kr Studies have shown that perchlorate is first adsorbed onto the iron surface and then reduced to chloride. iapchem.orgfrontiersin.org
Another strategy employs microbial electrochemical systems (MESs) with iron-based cathodes. nih.govfrontiersin.org In these systems, perchlorate removal is achieved through a combination of electrode adsorption, reduction by ZVI, co-precipitation with iron hydroxides, and direct electrochemical reduction at the cathode. frontiersin.orgnih.govfrontiersin.org When using an Fe/C particle cathode in an MES, the highest removal rate was observed to be 18.96 mg/L/day. frontiersin.orgfrontiersin.org Calculations showed that the electrons provided by the MES circuit accounted for about a quarter of the electrons needed for the perchlorate reduction, indicating a synergistic effect between the electrochemical system and the iron material. nih.govfrontiersin.org The reaction is believed to proceed through the sequential reduction of ClO₄⁻ to ClO₃⁻, ClO₂⁻, and finally Cl⁻. frontiersin.org
| Cathode Material | External Resistance (Ω) | Operating Time (days) | Highest Removal Rate (mg/L/day) | Reference |
|---|---|---|---|---|
| Fe/C Particles (Fe/C) | 100 | 2 | 18.96 | frontiersin.orgfrontiersin.org |
| Zero-Valent Iron (ZVI) | 100 | 2 | 15.84 | frontiersin.orgfrontiersin.org |
| Blank Carbon Felt (CF) | 100 | 3 | 14.37 | frontiersin.orgfrontiersin.org |
| Active Carbon (AC) | 100 | 2 | 19.78 | frontiersin.orgfrontiersin.org |
Environmental Dynamics and Remediation Strategies for Perchlorate Contamination
Environmental Fate and Transport of Perchlorate (B79767) Anions
The environmental behavior of perchlorate is largely dictated by its physical and chemical properties. As a salt, it readily dissolves in water, and the resulting perchlorate anion is highly mobile and stable in aqueous environments. nih.govepa.gov
Due to their high solubility in water, perchlorate salts, including iron diperchlorate, readily dissolve when they come into contact with moisture in the soil. ca.govfedcenter.gov The perchlorate anion has a limited tendency to adsorb to most soil surfaces. ca.govclu-in.org This high solubility and low sorption capacity contribute to its high mobility in aqueous environments, leading to the formation of extensive and persistent contaminant plumes in groundwater. epa.govca.govclu-in.org
Once released into the environment, often through industrial wastewater or improper disposal, perchlorate can leach from the soil and infiltrate groundwater. ca.goveosremediation.com The movement of perchlorate in the subsurface is primarily governed by the flow of water. fedcenter.govca.gov In arid regions, cycles of evaporation and infiltration can cause perchlorate salts to accumulate in soil horizons. eosremediation.com
The primary pathways for perchlorate to enter groundwater include:
Industrial discharges: Past practices of discharging untreated wastewater from manufacturing facilities, particularly those producing rocket propellants and munitions, have led to significant groundwater contamination. ca.govclu-in.org
Agricultural runoff: The use of certain fertilizers derived from Chilean nitrate (B79036) deposits, which naturally contain perchlorate, can contribute to contamination of surface and groundwater. who.int
Atmospheric deposition: Perchlorate can form naturally in the atmosphere and be deposited on land and water bodies through rain and snow. clu-in.orgwho.int
The perchlorate anion is kinetically stable and persists in the environment for long periods. nih.govca.govca.gov Despite being a strong oxidizing agent, a high activation energy barrier makes its reduction slow under typical environmental conditions. ca.govclu-in.org This resistance to reaction with other naturally occurring substances in the subsurface contributes to its longevity in groundwater, where it can persist for decades. ca.goviapchem.org
The stability of the perchlorate anion means that it does not readily degrade through natural chemical processes in water. nih.govca.gov This persistence, combined with its high mobility, makes perchlorate a challenging contaminant to remediate. nih.goviapchem.org
Leaching and Groundwater Contamination Pathways
Biological and Chemical Reduction Pathways
While perchlorate is chemically stable, certain biological and chemical processes can lead to its degradation and removal from the environment.
A variety of microorganisms have the ability to use perchlorate as a terminal electron acceptor in anaerobic respiration, reducing it to the harmless chloride ion. enviro.wiki These perchlorate-reducing bacteria (PRB) are widespread in various environments, including soils, sediments, and wastewater treatment plants. enviro.wiki
The microbial reduction of perchlorate typically proceeds through the following steps: Perchlorate (ClO₄⁻) → Chlorate (B79027) (ClO₃⁻) → Chlorite (B76162) (ClO₂⁻) → Chloride (Cl⁻) and Oxygen (O₂) enviro.wikimdpi.com
The key enzymes involved in this process are perchlorate reductase, which catalyzes the reduction of perchlorate to chlorite, and chlorite dismutase, which breaks down chlorite into chloride and oxygen. mdpi.comfrontiersin.org Numerous genera of bacteria, including Dechloromonas and Azospira, have been identified as capable of perchlorate reduction. frontiersin.orgcluin.org
The effectiveness of microbial degradation depends on several factors, including the presence of suitable electron donors (such as acetate (B1210297) or lactate), the absence of high concentrations of oxygen, and the microbial population present. cluin.org
The presence of other common anions in contaminated water, such as nitrate (NO₃⁻) and sulfate (B86663) (SO₄²⁻), can inhibit the microbial reduction of perchlorate. who.intresearchgate.net Many perchlorate-reducing bacteria can also use nitrate as an electron acceptor, and since nitrate reduction is often more energetically favorable, it may be preferentially utilized over perchlorate. ca.govresearchgate.net
However, some studies have shown that perchlorate degradation can occur simultaneously with nitrate reduction, or that some microbial communities can be acclimated to degrade perchlorate even in the presence of nitrate. researchgate.netacs.org The inhibitory effect of co-occurring anions is a critical consideration in designing bioremediation strategies for perchlorate-contaminated sites. clu-in.org
Iron, particularly in its zerovalent state (Fe⁰), has been investigated for its potential to chemically reduce perchlorate in water. acs.orgfrontiersin.org The process is believed to involve the initial sorption of the perchlorate anion onto the iron surface, followed by its reduction to chloride. acs.orgfrontiersin.orgfrontiersin.org
Research has shown that the rate of perchlorate removal is proportional to the dosage of iron and is most effective under slightly acidic to near-neutral pH conditions. acs.org However, the reduction of perchlorate by zerovalent iron is a slow process. acs.orgfrontiersin.org The presence of chloride ions, which are a product of the reduction reaction, can inhibit further perchlorate removal. acs.orgascelibrary.org
Studies suggest that the reactive sites for perchlorate reduction are not pure zerovalent iron itself, but rather a mixed-valence iron hydr(oxide) coating or sorbed ferrous iron (Fe²⁺) complexes on the iron surface. acs.orgresearchgate.net While the reaction rates observed in laboratory studies may be too slow for immediate application in large-scale remediation systems, the findings provide a basis for developing more efficient abiotic perchlorate removal techniques. acs.org
Inhibition by Co-occurring Anions (Nitrates, Sulfates)
Anthropogenic and Natural Sources of Environmental Perchlorate
Perchlorate (ClO₄⁻), a highly stable and water-soluble anion, is found in the environment due to both natural processes and human activities. ca.govunl.edunih.gov Distinguishing between these sources is crucial for understanding and managing contamination, a task facilitated by stable isotope analysis. nih.gov While natural sources generally contribute to low background concentrations, anthropogenic releases can lead to highly concentrated areas of contamination. unl.edu
Natural Sources The primary natural origin of perchlorate is believed to be atmospheric formation. unl.eduresearchgate.net It is theorized that chloride compounds, originating from sea salt or terrestrial dust, react with ozone and other atmospheric components in the presence of photochemical energy to form perchlorate. unl.eduresearchgate.net This atmospherically produced perchlorate is then deposited onto soil and into water bodies. europa.eu
Significant natural deposits of perchlorate are also found in specific geological formations, particularly in arid regions. unl.educa.gov The most well-known of these are the caliche nitrate deposits in the Atacama Desert of Chile, which have been mined for fertilizer production since the 19th century. unl.edunih.gov These Chilean nitrate ores contain naturally occurring perchlorate, and their use as agricultural fertilizers has led to widespread, low-level environmental distribution. unl.edunih.gov Perchlorate can also be found as an impurity in some potash ores and other evaporite mineral deposits. unl.educa.gov
Anthropogenic Sources Human-made sources are responsible for the most significant and concentrated instances of perchlorate contamination. unl.edu A major contributor is the defense and aerospace industry, where ammonium (B1175870) perchlorate is a primary ingredient in solid propellants for rockets and missiles. ca.govresearchgate.net The manufacturing, testing, use, and disposal of these propellants have resulted in substantial contamination of soil and groundwater at military bases and industrial sites. ca.govunl.educa.gov
The manufacturing and use of explosives, munitions, and pyrotechnics are also significant sources. ca.govmdpi.com This includes fireworks, road and marine safety flares, and blasting agents. mdpi.commerieuxnutrisciences.com Studies have shown that perchlorate concentrations in surface water can increase significantly after fireworks displays. mdpi.com Other industrial applications contributing to perchlorate release include its use as an initiator for vehicle airbags and in certain manufacturing processes like electroplating, where it may be present as an impurity. ca.govnih.govca.gov Perchlorate can also form as a byproduct during the degradation of sodium hypochlorite (B82951), which is widely used for water disinfection. europa.eumerieuxnutrisciences.com
The following table summarizes the primary sources of environmental perchlorate:
Table 1: Anthropogenic and Natural Sources of Perchlorate
| Source Type | Specific Source | Description of Release | Typical Concentration |
|---|---|---|---|
| Anthropogenic | Solid Rocket Fuel | Manufacturing, testing, and disposal of ammonium perchlorate. ca.govunl.educa.gov | High |
| Munitions & Explosives | Use in military training, testing, and demilitarization. ca.gov | High | |
| Fireworks & Pyrotechnics | Use in public displays and safety flares. mdpi.commerieuxnutrisciences.com | Variable, can be high locally | |
| Industrial Processes | Airbag inflators, electroplating, chemical reagents. ca.govca.gov | Variable | |
| Water Disinfection | Byproduct from sodium hypochlorite degradation. europa.eumerieuxnutrisciences.com | Low | |
| Chilean Nitrate Fertilizers | Historical and current use of fertilizers containing natural perchlorate impurities. unl.edunih.gov | Low to Moderate | |
| Natural | Atmospheric Formation | Photochemical reactions involving chloride and ozone. unl.eduresearchgate.net | Low (background) |
Analytical Methodologies for Detection and Monitoring of Perchlorate in Environmental Samples
The ability to detect and quantify perchlorate in environmental samples has evolved significantly, with modern methods achieving very low detection limits. unl.edu The development of a more sensitive analytical method in 1997, which lowered the detection limit from 400 µg/L to approximately 4 µg/L, led to the discovery of widespread perchlorate contamination in the United States. ca.govca.gov Today, a variety of sophisticated techniques are employed for routine monitoring in matrices such as drinking water, groundwater, and soil. nih.govclu-in.org
The most common and standardized methods for perchlorate analysis involve chromatography coupled with various detectors. nih.gov
Ion Chromatography (IC): IC is a foundational technique for perchlorate analysis. EPA Method 314.0 uses IC with a suppressed conductivity detector. nih.gov While effective, this method can be susceptible to interference from high concentrations of other common anions like chloride, sulfate, and carbonate, which can affect the accuracy of perchlorate identification based on its retention time. clu-in.orgnih.gov Later developments, such as EPA Method 314.1, incorporate an inline column concentration and matrix elimination step to improve performance in samples with high total dissolved solids. nih.gov
Liquid Chromatography/Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC/MS/MS): The coupling of chromatography with mass spectrometry provides superior selectivity and sensitivity, making it the state-of-the-art technology for perchlorate analysis. ca.gov Methods like EPA 331.0 (LC/ESI/MS) and EPA 332.0 (IC/ESI/MS) can detect perchlorate at the parts-per-trillion level. ca.gov Mass spectrometry detects analytes based on their mass-to-charge ratio (m/z). lcms.cz For perchlorate, monitoring for the ions at m/z 99 and 101 (corresponding to the isotopes ³⁵Cl and ³⁷Cl) provides definitive identification. lcms.cz The use of tandem mass spectrometry (MS/MS), as in EPA Methods 6850 and 6860, further enhances selectivity by monitoring for specific fragmentation patterns, virtually eliminating interferences from the sample matrix. clu-in.orgnih.gov The use of an ¹⁸O-labeled perchlorate internal standard is also common to ensure high accuracy and precision. researchgate.netcvuas.de
Colorimetric Methods: For field screening, simpler and more rapid methods have been developed. A colorimetric method allows for the detection of perchlorate in water and soil extracts with a detection limit of 1 µg/L in water. dtic.mil This method involves passing the sample through a solid-phase extraction cartridge that retains perchlorate, which is then eluted and mixed with a dye, causing a color change that can be measured with a portable spectrophotometer. dtic.mil
The following table provides an overview of common analytical methods for perchlorate:
Table 2: Analytical Methods for Perchlorate Detection
| Method | Technique | Principle | Typical Detection Limit | Application |
|---|---|---|---|---|
| EPA 314.0 | Ion Chromatography (IC) | Separation of anions followed by suppressed conductivity detection. nih.gov | ~4 µg/L (MRL) | Drinking Water |
| EPA 331.0 | Liquid Chromatography/Electrospray Ionization/Mass Spectrometry (LC/ESI/MS) | Chromatographic separation with detection based on mass-to-charge ratio. ca.govnih.gov | 0.005 - 0.008 µg/L | Drinking Water |
| EPA 332.0 | Ion Chromatography/Electrospray Ionization/Mass Spectrometry (IC/ESI/MS) | Combines IC separation with highly selective MS detection. nih.gov | ~0.1 µg/L (MRL) | Drinking Water with high total dissolved solids |
| EPA 6850 | High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS or MS/MS) | HPLC separation with ESI/MS or ESI/MS/MS detection. clu-in.org | Not specified, method validated for various matrices. | Water, Soils, Solid Wastes |
| EPA 6860 | Ion Chromatography/Mass Spectrometry (IC/MS or MS/MS) | IC separation with ESI/MS or ESI/MS/MS detection. clu-in.org | Not specified, method validated for various matrices. | Water, Soils, Solid Wastes |
| Field Colorimetry | Solid-Phase Extraction & Spectrophotometry | Perchlorate is concentrated and reacts with a dye, producing a measurable color. dtic.mil | ~1 µg/L | Water and Soil Extracts (Screening) |
Advanced Research Topics and Interdisciplinary Studies Involving Iron Perchlorate
Spin-Crossover Phenomena in Iron(II) Perchlorate (B79767) Complexes
Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes, including those of iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. whiterose.ac.ukresearchgate.netresearchgate.net This transition is accompanied by significant changes in the magnetic, optical, and structural properties of the material, making SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. chinesechemsoc.orgcapes.gov.br Iron(II) is a d⁶ ion, and in an octahedral ligand field, it can exist in a diamagnetic low-spin state (¹A₁, t₂g⁶) or a paramagnetic high-spin state (⁵T₂, t₂g⁴eg²). academie-sciences.fr
The spin state of an iron(II) perchlorate complex can often be controlled by varying the temperature. researchgate.net At low temperatures, the low-spin state is generally more stable. As the temperature increases, a transition to the high-spin state can occur. This transition can be gradual, abrupt, or even occur in multiple steps, sometimes exhibiting thermal hysteresis. whiterose.ac.ukuj.edu.pl The nature of this transition is highly dependent on the cooperativity between the iron centers within the crystal lattice. whiterose.ac.uk
In addition to temperature, light can be used to induce a spin state transition, a phenomenon known as the Light-Induced Excited Spin-State Trapping (LIESST) effect. mdpi.comrsc.org By irradiating a sample at low temperatures with light of a specific wavelength, it is possible to switch the iron centers from the low-spin to the high-spin state. This photo-induced high-spin state can remain trapped for a significant period, and the system can be returned to the low-spin state by thermal relaxation or by irradiation with light of a different wavelength. academie-sciences.fracs.org Some iron(II) perchlorate complexes have been shown to exhibit the LIESST effect. rsc.org For instance, the complex [Fe(L²)₂][BF₄]₂ (where L² is 2,6-bis(4-bromopyrazol-1-yl)pyridine) undergoes an abrupt spin-transition at 253 K and shows the LIESST effect at 10 K. rsc.org Similarly, the complex salt 1[ClO₄]₂ (where L is 2,6-di{4-fluoropyrazol-1-yl}pyridine) exhibits an abrupt spin-transition at 148 K, which is complicated by efficient thermally induced excited spin-state trapping (TIESST) of its high-spin state below approximately 120 K. acs.org
A fascinating example of coupled phenomena is the observation of a proton-transfer-coupled spin-transition (PCST) in an Fe(II) complex. In this system, light irradiation induces an intramolecular proton transfer concurrently with the photoinduced spin transition from a low-spin to a high-spin state. acs.org This light-induced proton-transfer state becomes trapped at low temperatures, demonstrating the potential for controlling proton-based functionalities with light. acs.org
The transition between the low-spin and high-spin states in iron(II) perchlorate complexes is accompanied by significant changes in the molecular and crystal structure. whiterose.ac.uk The most notable change occurs in the coordination sphere of the iron(II) ion. In the high-spin state, the occupation of the anti-bonding e.g. orbitals leads to a significant elongation of the Fe-N bond lengths compared to the low-spin state. rsc.org
For example, in a study of a three-dimensional chiral framework coordination polymer containing iron(II) and perchlorate ions, the average Fe-N bond lengths for the high-spin Fe(II) complexes were found to be around 2.19 to 2.22 Å. acs.org In contrast, for the iron center that showed a partial spin transition at 100 K, the Fe-N bond length was shorter, at 2.10 Å. acs.org These changes in bond length directly impact the volume of the unit cell. The spin transition in one complex, 2·MeOH, from a low-spin to a high-spin state as it was heated resulted in an increase in the χT product. rsc.org
Temperature- and Photo-Induced Spin Transitions
Astrochemical Relevance: Formation and Occurrence of Iron(III) Perchlorate on Mars
The discovery of perchlorate salts on the surface of Mars by the Phoenix lander in 2008 has significant implications for the planet's geochemistry and potential for past or present life. nih.govnih.gov Given the abundance of iron oxides that give Mars its characteristic red color, the potential for the formation of iron(III) perchlorate in the Martian regolith is high. nih.goviucr.org
Iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, has been crystallized from aqueous solutions at low temperatures, suggesting it could be a stable phase in the binary salt-water systems on Mars. nih.goviucr.org The presence of perchlorate-rich brines could significantly lower the freezing point of water, potentially allowing for liquid water to exist on the Martian surface under certain conditions. scienceopen.comastrobiology.com
The formation of iron(III) minerals on Mars is likely influenced by the presence of oxychlorine species like chlorate (B79027) (ClO₃⁻) and perchlorate (ClO₄⁻). While perchlorate is relatively unreactive towards Fe(II), chlorate has been shown to be a potent oxidant of dissolved Fe(II) under Mars-relevant conditions, leading to the formation of various Fe(III)-bearing minerals. mdpi.com The interaction between iron perchlorates and Martian carbon phases is also an area of active investigation, as these interactions could impact the preservation and detection of organic matter. usra.edu Studies have shown that Fe(III) and Fe(II) perchlorate solutions are highly acidic, which could lead to the alteration of other minerals, such as oxalates, on the Martian surface. usra.edu
Energetic Materials Research: Iron(II) Carbohydrazide (B1668358) Perchlorate
Iron(II) carbohydrazide perchlorate, Fe(CHZ)₃₂ (FeCP), is an energetic coordination compound that has garnered research interest. bibliotekanauki.plmdpi.com In this complex, the central Fe(II) ion is coordinated to three bidentate carbohydrazide (CHZ) ligands through the carbonyl oxygen and an amino nitrogen atom, forming a six-coordinated complex cation. bibliotekanauki.pl
FeCP is a highly sensitive energetic material. bibliotekanauki.plicm.edu.pl Thermal analysis has shown that it has a relatively low onset temperature for thermal decomposition (152.7 °C) and a critical temperature for thermal explosion of 161.2 °C. bibliotekanauki.pl These temperatures are significantly lower than those of other transition metal carbohydrazide perchlorate compounds. bibliotekanauki.pl FeCP is extremely sensitive to impact, friction, and flame, with unexpected explosions having occurred during handling. bibliotekanauki.pl
Thermal Properties of Iron(II) Carbohydrazide Perchlorate
| Property | Value |
|---|---|
| Onset Temperature of Thermal Decomposition | 152.7 °C |
| Critical Temperature of Thermal Explosion | 161.2 °C |
Theoretical calculations have been employed to understand the high sensitivity of FeCP. These studies have revealed a correlation between the impact sensitivity and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bibliotekanauki.pl A smaller HOMO-LUMO gap is associated with higher impact sensitivity. bibliotekanauki.plwuxiapptec.com In general, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, and the energy gap between them is an indicator of the chemical stability of a molecule. physchemres.org For FeCP, the small energy gap facilitates the electronic excitation that can lead to decomposition and explosion. bibliotekanauki.pl
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
